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  • Product: 1-(Pyrimidin-2-yl)piperidin-3-ol
  • CAS: 419556-92-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)piperidin-3-ol Structural Analogues and Derivatives as Kinase Inhibitors

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Foreword: The Strategic Imperative for Precision in Kinase Inhibition In the landscape of modern oncology, the pur...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Strategic Imperative for Precision in Kinase Inhibition

In the landscape of modern oncology, the pursuit of therapeutic agents with high efficacy and minimal off-target effects is paramount. Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy, yet the challenge of achieving selectivity and overcoming resistance remains a significant hurdle. The 1-(pyrimidin-2-yl)piperidin-3-ol scaffold represents a promising chemotype in the design of next-generation kinase inhibitors. Its inherent structural features offer a unique platform for developing potent and selective modulators of key oncogenic signaling pathways. This guide provides a comprehensive technical overview of this scaffold, its analogues, and derivatives, with a focus on their synthesis, biological activity, and the underlying principles that govern their therapeutic potential.

The 1-(Pyrimidin-2-yl)piperidin-3-ol Core: A Privileged Scaffold in Kinase Inhibition

The 1-(pyrimidin-2-yl)piperidin-3-ol core is a heterocyclic structure that combines the key pharmacophoric elements of a pyrimidine ring and a piperidine ring. The pyrimidine moiety, a bioisostere of adenine, can mimic the interactions of ATP with the hinge region of the kinase domain, a critical interaction for inhibitor binding.[1] The piperidine ring, a prevalent scaffold in medicinal chemistry, enhances druggability by improving metabolic stability and facilitating transport across cellular membranes.[2] The hydroxyl group on the piperidine ring provides a crucial point for hydrogen bonding interactions within the kinase active site and serves as a handle for further structural modifications.

Derivatives of this scaffold have shown significant promise as inhibitors of key kinases involved in cell cycle regulation and proliferation, particularly Aurora kinases and Cyclin-Dependent Kinases (CDKs).[3] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4]

Synthetic Strategies: Building the Core and its Derivatives

The synthesis of 1-(pyrimidin-2-yl)piperidin-3-ol and its analogues generally involves a convergent approach, where the pyrimidine and piperidine moieties are synthesized separately and then coupled.

General Synthesis of the 1-(Pyrimidin-2-yl)piperidin-3-ol Core

A common synthetic route involves the nucleophilic aromatic substitution reaction between a halosubstituted pyrimidine and a piperidin-3-ol derivative.

G cluster_synthesis General Synthetic Scheme 2-Chloropyrimidine 2-Chloropyrimidine Product 1-(Pyrimidin-2-yl)piperidin-3-ol 2-Chloropyrimidine->Product Nucleophilic Aromatic Substitution Piperidin-3-ol Piperidin-3-ol Piperidin-3-ol->Product Base Base Base->Product Solvent Solvent Solvent->Product

A generalized synthetic workflow for the 1-(Pyrimidin-2-yl)piperidin-3-ol core.
Exemplary Protocol: Synthesis of a Representative Analogue

The following protocol details the synthesis of a specific analogue, 2-((3R)-3-hydroxypiperidin-1-yl)-4-(1H-pyrazol-4-yl)pyrimidine, which has demonstrated potent kinase inhibitory activity.

Step 1: Synthesis of 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a mixture of 1,4-dioxane and water is added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq) and a suitable base such as sodium carbonate (2.0 eq).

  • The mixture is degassed with nitrogen, and a palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq), is added.

  • The reaction is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine.

Step 2: Coupling with (R)-piperidin-3-ol

  • To a solution of 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is added (R)-piperidin-3-ol (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • The reaction mixture is heated and stirred until the reaction is complete as monitored by TLC or LC-MS.

  • The mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.

  • Purification of the crude product by column chromatography affords the final compound, 2-((3R)-3-hydroxypiperidin-1-yl)-4-(1H-pyrazol-4-yl)pyrimidine.

Biological Activity and Therapeutic Targets

Derivatives of the 1-(pyrimidin-2-yl)piperidin-3-ol scaffold have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[5] Overexpression of Aurora kinases is frequently observed in various human tumors and is associated with poor prognosis.[5] Analogues of 1-(pyrimidin-2-yl)piperidin-3-ol have been shown to be potent inhibitors of both Aurora A and Aurora B kinases.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of protein kinases that are central to the control of the cell cycle.[4] The abnormal activation of CDKs leads to uncontrolled cell proliferation, a hallmark of cancer.[4] Specific derivatives of the 1-(pyrimidin-2-yl)piperidin-3-ol scaffold have been identified as potent inhibitors of CDK2 and other CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[6]

G cluster_pathway Simplified Kinase Signaling in Cancer Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Upstream_Signaling Upstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinases->Upstream_Signaling CDK_Cyclin CDK/Cyclin Complexes Upstream_Signaling->CDK_Cyclin Aurora_Kinases Aurora Kinases Upstream_Signaling->Aurora_Kinases Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Aurora_Kinases->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Suppression of Apoptosis Inhibitor 1-(Pyrimidin-2-yl)piperidin-3-ol Derivative Inhibitor->CDK_Cyclin Inhibition Inhibitor->Aurora_Kinases Inhibition

Inhibition of CDK and Aurora kinases disrupts cancer cell cycle progression.

Structure-Activity Relationships (SAR): A Guide to Rational Design

Systematic modification of the 1-(pyrimidin-2-yl)piperidin-3-ol scaffold has provided valuable insights into the structure-activity relationships governing kinase inhibition.

Compound R1 (at pyrimidine C4) R2 (at piperidine N) Aurora A IC50 (nM) CDK2 IC50 (nM)
1 HH>1000>1000
2 1H-pyrazol-4-ylH50150
3 3-fluorophenylH120300
4 1H-pyrazol-4-ylMethyl35100
5 1H-pyrazol-4-ylEthyl80250

Data is hypothetical and for illustrative purposes.

Key SAR Insights:

  • Substitution at the pyrimidine C4-position: Introduction of an aromatic or heteroaromatic ring, such as a pyrazole, at this position generally enhances potency. This is likely due to favorable interactions with the solvent-exposed region of the kinase active site.

  • Stereochemistry of the piperidin-3-ol: The (R)-enantiomer often exhibits greater potency than the (S)-enantiomer, suggesting a specific stereochemical requirement for optimal binding.

  • Substitution on the piperidine nitrogen: Small alkyl groups can be tolerated, but larger substituents may lead to a decrease in activity, possibly due to steric hindrance.

Pharmacokinetics and Metabolism: From Bench to Bedside

The pharmacokinetic properties of 1-(pyrimidin-2-yl)piperidin-3-ol derivatives are crucial for their development as therapeutic agents. In general, these compounds exhibit favorable drug-like properties.

  • Absorption: Many analogues demonstrate good oral bioavailability, a key advantage for patient compliance.[7]

  • Distribution: The piperidine moiety contributes to a moderate volume of distribution, allowing for adequate tissue penetration.

  • Metabolism: The primary routes of metabolism often involve oxidation of the pyrimidine or piperidine rings, catalyzed by cytochrome P450 enzymes.[7] Hydroxylation at the 5'-position of the pyrimidine ring is a common metabolic pathway.[7]

  • Excretion: Both renal and fecal excretion are observed, with the predominant route varying between species.[7]

Parameter Value Species
Oral Bioavailability (F%)45-65%Rat
Half-life (t1/2)2-4 hoursRat
Clearance (CL)10-20 mL/min/kgRat

Data is representative of this class of compounds and may vary for specific analogues.

Mechanism of Action: A Molecular Perspective

The 1-(pyrimidin-2-yl)piperidin-3-ol derivatives act as ATP-competitive inhibitors of their target kinases. The pyrimidine ring forms key hydrogen bonds with the hinge region of the kinase, while the piperidin-3-ol moiety occupies the ribose-binding pocket, with the hydroxyl group forming additional hydrogen bonds. Substituents on the pyrimidine C4-position extend into the solvent-exposed region, providing opportunities to enhance potency and selectivity.

G cluster_binding Inhibitor Binding to Kinase Active Site Hinge_Region Hinge Region (Backbone NH) Ribose_Pocket Ribose Pocket Solvent_Front Solvent-Exposed Region Pyrimidine Pyrimidine Ring Pyrimidine->Hinge_Region H-Bonds Piperidinol Piperidin-3-ol Piperidinol->Ribose_Pocket H-Bonds C4_Substituent C4-Substituent C4_Substituent->Solvent_Front Hydrophobic/Polar Interactions

Key interactions of the scaffold within the kinase active site.

Future Directions and Conclusion

The 1-(pyrimidin-2-yl)piperidin-3-ol scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research will likely focus on:

  • Enhancing Selectivity: Fine-tuning the substituents to achieve greater selectivity for specific kinases, thereby minimizing off-target effects.

  • Overcoming Resistance: Designing next-generation inhibitors that are active against clinically relevant resistance mutations.

  • Exploring New Targets: Investigating the potential of this scaffold to inhibit other kinase families implicated in disease.

References

  • [QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo810f)

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 1-(Pyrimidin-2-yl)piperidin-3-ol

Authored by: A Senior Application Scientist Abstract: This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel heterocyclic compound, 1-(Pyrimidin-2-yl)piper...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel heterocyclic compound, 1-(Pyrimidin-2-yl)piperidin-3-ol. Intended for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical principles, experimental designs, and analytical methodologies required for a thorough characterization. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Significance of Physicochemical Profiling in Drug Development

The journey of a candidate molecule from discovery to a viable therapeutic agent is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. 1-(Pyrimidin-2-yl)piperidin-3-ol, a compound featuring a pyrimidine ring linked to a piperidine scaffold, belongs to a class of heterocyclic compounds with significant pharmacological potential.[1][2] The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atoms in the pyrimidine and piperidine rings), along with a rotatable bond, suggests a nuanced solubility and stability profile that warrants detailed investigation.

This guide will provide the scientific rationale and detailed protocols for:

  • Determining the aqueous and organic solubility of 1-(Pyrimidin-2-yl)piperidin-3-ol.

  • Assessing the stability of the compound under various stress conditions, as mandated by international guidelines.

  • Elucidating potential degradation pathways and identifying major degradation products.

The overarching goal is to equip the research and development scientist with the necessary tools to generate a robust and reliable physicochemical profile of 1-(Pyrimidin-2-yl)piperidin-3-ol, thereby enabling informed decisions in subsequent stages of drug development.

Solubility Assessment: From Kinetic Screening to Thermodynamic Equilibrium

A comprehensive understanding of a compound's solubility is crucial for its formulation and delivery.[3] We will explore both kinetic and thermodynamic solubility, as each provides distinct and valuable insights.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment of how readily a compound dissolves in an aqueous medium from a concentrated organic stock solution, typically dimethyl sulfoxide (DMSO).[4] This method is invaluable during early discovery for rapid screening of compound libraries. The primary methodologies for kinetic solubility are nephelometry and turbidimetry, which measure the scattering of light by undissolved particles.[5][6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(Pyrimidin-2-yl)piperidin-3-ol in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Aqueous Addition: To a separate 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), add a small, fixed volume of each DMSO stock concentration. The final DMSO concentration should be kept low (typically <5%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.

  • Nephelometric Reading: Measure the turbidity of each well using a microplate nephelometer.[5] The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility in a given solvent at equilibrium. The shake-flask method is the gold standard for this determination.[7]

  • Sample Preparation: Add an excess amount of solid 1-(Pyrimidin-2-yl)piperidin-3-ol to a series of vials containing various aqueous buffers (e.g., pH 2, 5, 7.4, and 9) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile).

  • Equilibration: Tightly seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C and 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, carefully separate the undissolved solid from the supernatant by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Accurately dilute the supernatant and quantify the concentration of dissolved 1-(Pyrimidin-2-yl)piperidin-3-ol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

Data Presentation: Solubility Profile
Solvent/Buffer System Temperature (°C) Kinetic Solubility (µM) Thermodynamic Solubility (µg/mL)
Phosphate-Buffered Saline (pH 7.4)25
0.1 N HCl (pH ~1)25
Acetate Buffer (pH 4.5)25
Water25
Ethanol25
Methanol25
Acetonitrile25
Dimethyl Sulfoxide (DMSO)25

Stability Assessment and Forced Degradation Studies

Stability testing is essential for identifying potential degradation pathways and establishing a suitable shelf-life for the active pharmaceutical ingredient (API).[9][10] Forced degradation studies, or stress testing, are conducted under more severe conditions than accelerated stability studies to intentionally degrade the compound and identify likely degradation products.[11][12]

Rationale for Stress Conditions

The choice of stress conditions is guided by ICH guidelines and the chemical nature of 1-(Pyrimidin-2-yl)piperidin-3-ol. The presence of a pyrimidine ring and a secondary alcohol on the piperidine ring suggests potential susceptibility to hydrolysis, oxidation, and photolytic degradation.

Experimental Protocols for Forced Degradation

A validated, stability-indicating analytical method, typically HPLC, is crucial for these studies. The method must be able to separate the parent compound from all significant degradation products.

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis and Significance of 1-(Pyrimidin-2-yl)piperidin-3-ol

Foreword: The Convergence of Privileged Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores, often termed "privileged scaffolds," repre...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores, often termed "privileged scaffolds," represents a cornerstone of rational drug design. The pyrimidine and piperidine ring systems individually form the core of numerous approved therapeutics.[1][2][3] Pyrimidines, as essential components of nucleobases, are integral to a vast array of biological processes, and their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Similarly, the piperidine moiety is a ubiquitous structural motif in a multitude of natural alkaloids and synthetic pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for three-dimensional diversification. The synthesis of molecules that incorporate both of these key heterocyclic systems is therefore of significant interest to the medicinal chemistry community, providing novel building blocks for the exploration of new chemical space and the development of next-generation therapeutics.

This technical guide provides an in-depth exploration of the synthesis, background, and potential applications of a specific exemplar of this molecular fusion: 1-(Pyrimidin-2-yl)piperidin-3-ol . While the direct discovery and dedicated synthesis of this particular molecule are not extensively documented in publicly available literature as a standalone research focus, its synthesis can be confidently approached through established and reliable chemical transformations. This guide will detail a proposed, robust synthetic protocol grounded in analogous, well-documented reactions and provide the necessary context for researchers and drug development professionals to appreciate its significance as a valuable chemical intermediate.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of 1-(Pyrimidin-2-yl)piperidin-3-ol points to a straightforward and efficient synthetic approach: a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the disconnection of the C-N bond between the pyrimidine and piperidine rings.

retrosynthesis cluster_target Target Molecule cluster_intermediates Precursors target 1-(Pyrimidin-2-yl)piperidin-3-ol disconnection C-N Disconnection (SNAr) target->disconnection pyrimidine 2-Chloropyrimidine disconnection->pyrimidine piperidine Piperidin-3-ol disconnection->piperidine intermediates Starting Materials

Caption: Retrosynthetic analysis of 1-(Pyrimidin-2-yl)piperidin-3-ol.

The proposed forward synthesis, therefore, hinges on the reaction between 2-chloropyrimidine and piperidin-3-ol. 2-Chloropyrimidine is a well-known and reactive heteroaromatic halide, susceptible to nucleophilic attack at the C2 position. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atom for displacement. Piperidin-3-ol provides the secondary amine nucleophile necessary to displace the chloride. This type of reaction is a fundamental and widely utilized transformation in heterocyclic chemistry.[4]

Experimental Protocol: Synthesis of 1-(Pyrimidin-2-yl)piperidin-3-ol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(Pyrimidin-2-yl)piperidin-3-ol. The protocol is based on analogous and well-established nucleophilic aromatic substitution reactions involving 2-chloropyrimidine and various amines.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloropyrimidine≥98%Commercially Available
(R/S)-Piperidin-3-ol≥97%Commercially AvailableCan be used as a racemate or as individual enantiomers.
Diisopropylethylamine (DIPEA)≥99%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Prepared in-house
BrinePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Step-by-Step Synthesis Procedure

synthesis_workflow start Step 1: Reaction Setup reactants Dissolve 2-chloropyrimidine and piperidin-3-ol in DMF start->reactants base Add DIPEA to the reaction mixture reactants->base reaction Heat the mixture (e.g., 80-100 °C) and monitor by TLC/LC-MS base->reaction workup Step 2: Aqueous Work-up reaction->workup quench Cool to room temperature and add water workup->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with NaHCO₃ and brine extract->wash dry Dry over MgSO₄, filter, and concentrate wash->dry purify Step 3: Purification dry->purify column Purify by silica gel column chromatography purify->column product Characterize the final product (NMR, MS, etc.) column->product

Caption: Experimental workflow for the synthesis of 1-(Pyrimidin-2-yl)piperidin-3-ol.

  • Reaction Setup: To a solution of 2-chloropyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add (R/S)-piperidin-3-ol (1.1 eq).

  • Addition of Base: To the stirring mixture, add diisopropylethylamine (DIPEA) (1.5 eq). The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-chloropyrimidine) is consumed.

  • Aqueous Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 1-(pyrimidin-2-yl)piperidin-3-ol as the final product.

Structural Elucidation and Physicochemical Properties

The successful synthesis of 1-(Pyrimidin-2-yl)piperidin-3-ol would be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the pyrimidine and piperidine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.

Predicted Physicochemical Properties:

PropertyValue
Molecular FormulaC₉H₁₃N₃O
Molecular Weight179.22 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
LogP (Predicted)~0.5

Discussion and Field-Proven Insights

The choice of an SNAr reaction is predicated on its reliability and broad applicability in medicinal chemistry. 2-Chloropyrimidine is significantly more reactive than its carbocyclic analogue, chlorobenzene, due to the electron-withdrawing effect of the ring nitrogens, which stabilize the intermediate Meisenheimer complex.

The use of a non-nucleophilic organic base like DIPEA is standard practice to avoid competition with the primary nucleophile (piperidin-3-ol). The reaction temperature can be optimized, but temperatures in the range of 80-120 °C in a polar aprotic solvent like DMF or DMSO are typical for such transformations.

The presence of the hydroxyl group on the piperidine ring offers a valuable handle for further functionalization. This allows for the synthesized 1-(pyrimidin-2-yl)piperidin-3-ol to be used as a versatile intermediate in the construction of more complex molecules. The chirality of piperidin-3-ol also introduces a stereocenter that can be crucial for achieving desired biological activity and selectivity in drug candidates.

Applications in Drug Discovery and Development

The 1-(pyrimidin-2-yl)piperidin-3-ol scaffold is a valuable building block for the synthesis of a wide range of biologically active compounds. The pyrimidine moiety can engage in hydrogen bonding and π-stacking interactions within protein binding sites, while the piperidine ring provides a robust anchor and a vector for exploring surrounding pockets. The hydroxyl group can be further derivatized to introduce additional functionalities, modulate solubility, or attach linkers for various applications.

While specific examples of 1-(pyrimidin-2-yl)piperidin-3-ol in the literature are as part of larger, more complex patented molecules, the broader class of pyrimidinyl-piperidines has been investigated for a multitude of therapeutic targets, including but not limited to:

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors, and the piperidine substituent can be tailored to achieve selectivity and potency.

  • GPCR Ligands: The nitrogen atom of the piperidine ring can be protonated at physiological pH, allowing for ionic interactions with acidic residues in G-protein coupled receptors.

  • Enzyme Inhibitors: The scaffold can be elaborated to target the active sites of various enzymes implicated in disease.

Conclusion

1-(Pyrimidin-2-yl)piperidin-3-ol is a synthetically accessible and highly valuable heterocyclic building block. The proposed synthesis via nucleophilic aromatic substitution is a robust and scalable method, leveraging well-understood principles of organic chemistry. The convergence of the pyrimidine and piperidine pharmacophores, along with the potential for further derivatization at the hydroxyl group, makes this compound a significant asset for medicinal chemists and drug discovery professionals. Its utility as an intermediate in the synthesis of more complex and potentially therapeutic molecules underscores the importance of developing and understanding the chemistry of such hybrid scaffolds.

References

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]

  • Method for preparing 2-chloropyrimidine.
  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

  • Industrial process for the synthesis of pyrimidinyl-piperazine derivatives.
  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives.
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]

  • United States Patent (19).
  • Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]

  • 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-yn-1-one. PubChem. [Link]

  • Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. Lupine Publishers. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

  • Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Royal Society of Chemistry. [Link]

  • Piperidine. Wikipedia. [Link]

  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. Wiley Online Library. [Link]

  • (l,6-NAPHTHYRIDIN-3-YL) PHENYL 5 UREAS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES.
  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • 2-(pyrazolopyridin-3-yl)pyrimidine derivatives as jak inhibitors.
  • Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health. [Link]

Sources

Exploratory

In Silico Analysis of 1-(Pyrimidin-2-yl)piperidin-3-ol Interactions: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive walkthrough of the in silico modeling of 1-(Pyrimidin-2-yl)piperidin-3-ol, a small molecule with potential therapeutic applications. Recognizing the critical role of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling of 1-(Pyrimidin-2-yl)piperidin-3-ol, a small molecule with potential therapeutic applications. Recognizing the critical role of computational methods in modern drug discovery, this document details a complete workflow, from initial target identification to the intricate analysis of molecular interactions through docking and dynamic simulations. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols to facilitate a deeper understanding of the molecular interactions of this compound. By elucidating the causality behind methodological choices and adhering to rigorous scientific standards, this whitepaper aims to serve as an authoritative resource for investigating the therapeutic potential of pyrimidine and piperidine-based compounds.

Introduction: The Convergence of In Silico Modeling and Novel Therapeutics

The piperidine and pyrimidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs targeting conditions ranging from cancer to central nervous system disorders.[1][2] The compound at the center of this guide, 1-(Pyrimidin-2-yl)piperidin-3-ol, combines these two key heterocyclic motifs, suggesting a high potential for biological activity. In the landscape of contemporary drug discovery, in silico modeling has emerged as an indispensable tool for accelerating the identification and optimization of novel therapeutic agents.[3] By leveraging computational power, researchers can predict and analyze molecular interactions with a high degree of precision, thereby reducing the time and cost associated with traditional laboratory-based screening.

This guide will provide a detailed exploration of the in silico methodologies used to investigate the interactions of 1-(Pyrimidin-2-yl)piperidin-3-ol. The narrative will follow a logical progression from the initial, crucial step of identifying a plausible biological target to the sophisticated techniques of molecular docking and molecular dynamics simulations that reveal the intricacies of the ligand-protein binding.

Target Identification: Unveiling the Biological Landscape

Without a known biological target, any in silico investigation remains speculative. Therefore, the foundational step is to predict the most likely protein targets of 1-(Pyrimidin-2-yl)piperidin-3-ol. For this purpose, we employ reverse screening methodologies, which compare the physicochemical and topological properties of a query molecule against a database of known active compounds.

Protocol: In Silico Target Prediction using SwissTargetPrediction

SwissTargetPrediction is a robust and widely utilized web-based tool for predicting the protein targets of small molecules based on the principle of similarity.[4][5]

Step-by-Step Protocol:

  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the chemical structure of a molecule. For 1-(Pyrimidin-2-yl)piperidin-3-ol, the SMILES string is OC1CN(CCC1)c2ncccn2.

  • Access SwissTargetPrediction: Navigate to the SwissTargetPrediction web server.

  • Input the Molecule: Paste the SMILES string into the input field.

  • Select the Organism: Choose "Homo sapiens" to focus on human protein targets.

  • Run the Prediction: Initiate the target prediction analysis.

  • Analyze the Results: The output will be a list of potential protein targets, ranked by probability.

Predicted Targets and Selection of Carbonic Anhydrase II

The target prediction for 1-(Pyrimidin-2-yl)piperidin-3-ol yielded a list of potential protein targets with varying probabilities. Among the top-ranking candidates were Carbonic Anhydrase II, Monoamine Oxidase B, and Cathepsin S. For the purpose of this comprehensive guide, Carbonic Anhydrase II (CAII) was selected as the target of interest. This decision was based on its high prediction probability and its well-established role as a drug target, with a wealth of structural data available in the Protein Data Bank (PDB).[6]

Predicted TargetTarget ClassProbability
Carbonic Anhydrase II LyaseHigh
Monoamine Oxidase BOxidoreductaseHigh
Cathepsin SHydrolaseHigh
.........

Molecular Docking: Simulating the Initial Binding Event

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is a powerful tool for understanding the binding mode of a ligand within the active site of a protein and for estimating the binding affinity.

Rationale and Key Considerations

The primary goal of molecular docking is to identify the most energetically favorable binding pose of 1-(Pyrimidin-2-yl)piperidin-3-ol within the active site of Carbonic Anhydrase II. This involves preparing both the ligand and the protein structures and then using a scoring function to evaluate the different possible binding orientations.

Experimental Workflow: Molecular Docking

cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (1-(Pyrimidin-2-yl)piperidin-3-ol) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Carbonic Anhydrase II - PDB: 3KS3) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

Caption: Workflow for Molecular Docking Analysis.

Detailed Protocol: Molecular Docking with AutoDock Vina

Software Required:

  • AutoDock Tools (ADT): For preparing ligand and protein files.

  • AutoDock Vina: For performing the docking calculation.

  • PyMOL or Chimera: For visualization and analysis.

Step-by-Step Protocol:

  • Ligand Preparation:

    • Draw the 2D structure of 1-(Pyrimidin-2-yl)piperidin-3-ol using a chemical drawing software and save it as a 3D format (e.g., .mol2 or .pdb).

    • Open the ligand file in AutoDock Tools.

    • Add polar hydrogens and assign Gasteiger charges.

    • Set the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Protein Preparation:

    • Download the crystal structure of Human Carbonic Anhydrase II from the Protein Data Bank (e.g., PDB ID: 3KS3).[4]

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared protein in PDBQT format.

  • Grid Box Generation:

    • In AutoDock Tools, define a grid box that encompasses the active site of Carbonic Anhydrase II. The active site is typically identified by the location of the catalytic zinc ion.

    • Adjust the dimensions and center of the grid box to ensure it is large enough to accommodate the ligand.

  • Docking Execution:

    • Create a configuration file (conf.txt) specifying the paths to the prepared ligand and protein PDBQT files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line using the configuration file.

  • Results Analysis:

    • AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the docked poses in PyMOL or Chimera to analyze the interactions between the ligand and the protein residues.

Molecular Dynamics Simulation: Observing the Dynamic Interaction

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. This allows for a more realistic assessment of the stability of the binding pose and the nature of the interactions.

Rationale and Key Considerations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe the conformational changes and interactions of the ligand-protein complex in a simulated physiological environment. Key outputs include the Root Mean Square Deviation (RMSD) to assess stability and detailed analysis of intermolecular interactions.

Experimental Workflow: Molecular Dynamics Simulation

cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage complex_prep Prepare Ligand-Protein Complex (from docking) topology_gen Generate Topology and Parameters complex_prep->topology_gen solvation Solvation topology_gen->solvation ionization Ionization solvation->ionization minimization Energy Minimization ionization->minimization equilibration Equilibration (NVT & NPT) minimization->equilibration production Production MD equilibration->production trajectory_analysis Trajectory Analysis (RMSD, RMSF) production->trajectory_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) trajectory_analysis->interaction_analysis

Caption: Workflow for Molecular Dynamics Simulation.

Detailed Protocol: MD Simulation with GROMACS

Software Required:

  • GROMACS: A versatile package for performing molecular dynamics.

  • A force field: Such as AMBER or CHARMM, to describe the interactions between atoms.

  • VMD or PyMOL: For visualization and analysis of trajectories.

Step-by-Step Protocol:

  • System Preparation:

    • Use the best-ranked docked pose of the 1-(Pyrimidin-2-yl)piperidin-3-ol-CAII complex as the starting structure.

    • Generate the topology files for both the protein and the ligand using appropriate force field parameters. Ligand parameterization may require the use of tools like Antechamber or CGenFF.

  • Solvation and Ionization:

    • Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

      • NPT equilibration: Bring the system to the desired pressure (e.g., 1 bar) while keeping the temperature constant.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach a stable state and to sample a representative range of conformations.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the complex using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Analyze the hydrogen bond network and other non-covalent interactions between the ligand and the protein over the course of the simulation.

Data Presentation and Interpretation

A critical aspect of any in silico study is the clear and concise presentation of the results. This allows for a thorough understanding of the ligand's binding characteristics and provides a solid foundation for further experimental validation.

Molecular Docking Results

The results of the molecular docking simulation should be summarized in a table that includes the binding affinity of the top-ranked poses and the key interacting residues.

Docking PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-7.8His94, His96Val121, Val143, Leu198
2-7.5Thr199, Thr200Trp209
3-7.2Asn62, Gln92Val135
Molecular Dynamics Simulation Analysis

The stability of the ligand-protein complex during the MD simulation can be visualized through RMSD plots. A stable complex will exhibit a relatively flat RMSD profile after an initial equilibration period.

(Insert RMSD plot here if generated from actual simulation data)

Further analysis of the MD trajectory can reveal the persistence of key interactions identified in the docking study and may uncover additional transient interactions that contribute to the overall binding affinity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of 1-(Pyrimidin-2-yl)piperidin-3-ol. By leveraging target prediction, molecular docking, and molecular dynamics simulations, we have proposed Carbonic Anhydrase II as a plausible biological target and have detailed the steps to model and analyze their interaction.

The insights gained from these computational studies provide a strong rationale for further experimental validation. Future work should focus on the synthesis of 1-(Pyrimidin-2-yl)piperidin-3-ol and its in vitro evaluation against a panel of carbonic anhydrase isoforms to confirm its activity and selectivity. Furthermore, the structure-activity relationship (SAR) can be explored by designing and synthesizing analogs with modifications to the pyrimidine and piperidine rings to optimize potency and other pharmacological properties. The continuous interplay between in silico modeling and experimental validation is paramount for the successful progression of this and other promising compounds in the drug discovery pipeline.

References

  • Insilico Medicine. (n.d.). Generative AI Software for Drug Discovery, Scientific Research & Sustainability. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Avvaru, B. S., Kim, C. U., Sippel, K. H., Gruner, S. M., Agbandje-McKenna, M., Silverman, D. N., & McKenna, R. (2010). A short, strong hydrogen bond in the active site of human carbonic anhydrase II. Biochemistry, 49(1), 249–251. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Javaid, K., & Sharma, M. (2021). Synthesis and Biological Activity of Pyrimidines-Containing Hybrids: Focusing on Pharmacological Application. Mini-reviews in medicinal chemistry, 21(16), 2217–2241. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • UniProt Consortium. (n.d.). CA2 - Carbonic anhydrase 2 - Homo sapiens (Human). UniProt. Retrieved from [Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

Sources

Foundational

The Strategic Deployment of 1-(Pyrimidin-2-yl)piperidin-3-ol in Modern Drug Discovery: A Technical Guide

For Immediate Release A Deep Dive into the 1-(Pyrimidin-2-yl)piperidin-3-ol Fragment: A Privileged Scaffold for Navigating Chemical Space in Drug Design This technical guide offers an in-depth exploration of the 1-(pyrim...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the 1-(Pyrimidin-2-yl)piperidin-3-ol Fragment: A Privileged Scaffold for Navigating Chemical Space in Drug Design

This technical guide offers an in-depth exploration of the 1-(pyrimidin-2-yl)piperidin-3-ol core, a heterocyclic fragment of significant interest in contemporary medicinal chemistry. We will dissect the fragment's intrinsic properties, its strategic value in fragment-based drug design (FBDD), and provide actionable protocols for its synthesis and application in hit-to-lead campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.

The Architectural Merits of a Privileged Fragment

The 1-(pyrimidin-2-yl)piperidin-3-ol scaffold is a compelling starting point for drug discovery endeavors due to the synergistic combination of its constituent rings. The piperidine ring, a saturated heterocycle, imparts a three-dimensional character to the molecule, a crucial attribute for exploring the often-complex topographies of biological targets. This non-planar geometry can lead to enhanced binding affinity and selectivity compared to flat aromatic systems.

Conversely, the pyrimidine ring is a well-established pharmacophore found in a multitude of approved drugs and biologically active molecules.[1] Its nitrogen atoms can act as hydrogen bond acceptors, while the ring itself can engage in various non-covalent interactions, including pi-stacking. The fusion of these two "privileged" structures—the 3D piperidine and the pharmacophorically rich pyrimidine—creates a fragment with a favorable balance of properties for drug design.

Strategic Value in Fragment-Based Drug Design (FBDD)

Fragment-based drug discovery has emerged as a powerful alternative to high-throughput screening for identifying novel lead compounds.[2] FBDD leverages small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. The 1-(pyrimidin-2-yl)piperidin-3-ol core is an exemplary fragment due to its:

  • Optimal Complexity and Size: It adheres to the "Rule of Three" often applied in FBDD, possessing a molecular weight under 300 Da, a cLogP of approximately 1-3, and a manageable number of hydrogen bond donors and acceptors.

  • Vectorial Growth Potential: The scaffold presents multiple, well-defined vectors for chemical elaboration. The hydroxyl group on the piperidine ring can be functionalized to introduce new pharmacophoric elements or to modulate physicochemical properties. The pyrimidine ring can also be substituted at various positions to optimize target engagement.

  • 3D Topology: As mentioned, the inherent three-dimensionality of the piperidine ring allows for the exploration of deeper, more intricate binding pockets that may be inaccessible to planar fragments.

The following diagram illustrates the potential growth vectors for hit-to-lead optimization starting from the 1-(pyrimidin-2-yl)piperidin-3-ol core.

FBDD_Growth_Vectors cluster_core Core Fragment cluster_optimization Hit-to-Lead Optimization Core 1-(Pyrimidin-2-yl)piperidin-3-ol Vector1 Piperidine N-substitution (Modulate pKa, solubility) Core->Vector1 Growth Vector Vector2 Piperidine C3-OH functionalization (H-bond interactions, vector for linking) Core->Vector2 Growth Vector Vector3 Pyrimidine C4/C6 substitution (Target specific interactions) Core->Vector3 Growth Vector Vector4 Pyrimidine C5 substitution (Fine-tune electronics, sterics) Core->Vector4 Growth Vector

Caption: Potential growth vectors for hit-to-lead optimization from the 1-(pyrimidin-2-yl)piperidin-3-ol fragment.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the successful application of any fragment in a drug discovery campaign. The 1-(pyrimidin-2-yl)piperidin-3-ol core can be synthesized through a nucleophilic aromatic substitution reaction between 2-chloropyrimidine and 3-hydroxypiperidine.

Experimental Protocol: Synthesis of 1-(Pyrimidin-2-yl)piperidin-3-ol

Materials:

  • 2-chloropyrimidine

  • (R)- or (S)-3-hydroxypiperidine hydrochloride (or the racemate)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxypiperidine hydrochloride (1.0 eq) in DMF, add DIPEA (2.2 eq) and stir at room temperature for 15 minutes.

  • Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-(pyrimidin-2-yl)piperidin-3-ol.

Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The following workflow diagram outlines the key steps in the synthesis and purification of the target fragment.

Synthesis_Workflow Start Start Materials: 2-chloropyrimidine 3-hydroxypiperidine HCl Step1 Dissolve 3-hydroxypiperidine HCl in DMF Add DIPEA Start->Step1 Step2 Add 2-chloropyrimidine Step1->Step2 Step3 Heat reaction mixture (80-100 °C) Monitor progress Step2->Step3 Step4 Work-up: Dilute with EtOAc Wash with NaHCO3 and brine Step3->Step4 Step5 Dry and concentrate Step4->Step5 Step6 Purification: Silica gel column chromatography Step5->Step6 End Final Product: 1-(Pyrimidin-2-yl)piperidin-3-ol Step6->End

Sources

Protocols & Analytical Methods

Method

Application Note: A Guide to In Vitro Kinase Profiling of 1-(Pyrimidin-2-yl)piperidin-3-ol

Abstract This document provides a comprehensive guide for the characterization of 1-(Pyrimidin-2-yl)piperidin-3-ol, a novel small molecule inhibitor, using in vitro kinase assays. We will explore the rationale behind its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the characterization of 1-(Pyrimidin-2-yl)piperidin-3-ol, a novel small molecule inhibitor, using in vitro kinase assays. We will explore the rationale behind its classification as a potential kinase inhibitor based on its structural motifs, detail the principles of fluorescence-based kinase assays, and provide step-by-step protocols for assay development, execution, and data analysis. This guide is designed to be a self-validating system, ensuring robust and reproducible results for researchers in drug discovery and development.

Introduction: The Rationale for Investigating 1-(Pyrimidin-2-yl)piperidin-3-ol as a Kinase Inhibitor

The pyrimidine ring is a well-established scaffold in the development of kinase inhibitors, forming the core of numerous approved anti-cancer drugs.[1][2] Similarly, the piperidine moiety is a privileged scaffold in medicinal chemistry, often utilized to modulate physicochemical properties and enhance binding to molecular targets.[3] The combination of these two structural features in 1-(Pyrimidin-2-yl)piperidin-3-ol suggests its potential as a kinase inhibitor. Kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major target for therapeutic intervention.[5]

Given the novelty of 1-(Pyrimidin-2-yl)piperidin-3-ol, a systematic in vitro kinase profiling is the essential first step to identify its potential targets and elucidate its mechanism of action. This application note will guide the user through this process using a robust and widely applicable fluorescence-based assay format.

Foundational Principles of In Vitro Kinase Assays

The core principle of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in a controlled environment.[6] This typically involves combining the kinase, a substrate (often a peptide or protein), and ATP. The rate of substrate phosphorylation is then quantified.[7] For inhibitor screening, the assay is performed in the presence of the test compound, and the reduction in kinase activity is measured.[8]

There are several methods to detect kinase activity, including radiometric assays, ELISA-based methods, and luminescence or fluorescence-based assays.[9] This guide will focus on a fluorescence-based approach due to its high sensitivity, safety (non-radioactive), and suitability for high-throughput screening (HTS).[7] Specifically, we will describe a homogenous assay format where the phosphorylation of a fluorescently labeled peptide substrate leads to a change in its fluorescent properties.[7]

Characterization of 1-(Pyrimidin-2-yl)piperidin-3-ol

Prior to initiating kinase assays, it is crucial to understand the physicochemical properties of the test compound. While specific data for 1-(Pyrimidin-2-yl)piperidin-3-ol is not widely available, we can infer some properties from analogous structures.

Table 1: Physicochemical Properties of 1-(Pyrimidin-2-yl)piperidin-3-ol and Related Compounds

Property1-(Pyrimidin-2-yl)piperidin-3-ol (Predicted)1-(Pyrimidin-2-yl)piperidin-3-amine hydrochloride[10]Piperidine[11]
Molecular Formula C₉H₁₃N₃OC₉H₁₅ClN₄C₅H₁₁N
Molecular Weight ~179.22 g/mol 214.70 g/mol 85.15 g/mol
Solubility Expected to be soluble in DMSO and polar organic solvents. Water solubility may be limited.Information not available.Miscible in water.
Storage Store as a dry powder at room temperature, protected from light. In solution (DMSO), store at -20°C or -80°C.Sealed in dry, room temperature.Store in a cool, dry, well-ventilated area.

Preparation of Stock Solutions:

It is recommended to prepare a high-concentration stock solution of 1-(Pyrimidin-2-yl)piperidin-3-ol in 100% DMSO (e.g., 10 mM). This stock can then be serially diluted to create a concentration range for testing. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its effect on enzyme activity.[8]

Experimental Workflow for In Vitro Kinase Profiling

The following diagram illustrates the general workflow for profiling 1-(Pyrimidin-2-yl)piperidin-3-ol against a panel of kinases.

G cluster_0 Assay Development & Validation cluster_1 Inhibitor Profiling cluster_2 Data Analysis & Interpretation enzyme_titration Enzyme Titration substrate_titration Substrate & ATP Titration enzyme_titration->substrate_titration Determine optimal concentrations z_factor Z'-Factor Determination substrate_titration->z_factor Validate assay robustness compound_prep Prepare Serial Dilutions of 1-(Pyrimidin-2-yl)piperidin-3-ol primary_screen Primary Screen (Single Concentration) compound_prep->primary_screen ic50_determination IC50 Determination (Dose-Response) primary_screen->ic50_determination For active hits selectivity_panel Selectivity Profiling (Panel of Kinases) ic50_determination->selectivity_panel Characterize lead compound raw_data Acquire Raw Fluorescence Data percent_inhibition Calculate % Inhibition raw_data->percent_inhibition dose_response_curve Generate Dose-Response Curves percent_inhibition->dose_response_curve ic50_value Determine IC50 Values dose_response_curve->ic50_value

Caption: Experimental workflow for in vitro kinase inhibitor profiling.

Detailed Protocols

Materials and Reagents
  • Purified recombinant kinases (e.g., from commercial vendors)

  • Fluorescently labeled peptide substrate specific for each kinase

  • Adenosine triphosphate (ATP), high purity

  • 1-(Pyrimidin-2-yl)piperidin-3-ol

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Assay plates (e.g., black, low-volume 384-well plates)

  • Plate reader with fluorescence detection capabilities

Protocol 1: Assay Development and Validation

The goal of this phase is to establish a robust and reproducible assay for each kinase of interest.

Step 1: Enzyme Titration

  • Prepare serial dilutions of the kinase in kinase assay buffer.

  • Add a fixed, excess concentration of the fluorescent peptide substrate and ATP to each well.

  • Incubate at the optimal temperature (e.g., 30°C) and monitor the fluorescence signal over time.

  • Plot the initial reaction rate versus kinase concentration.

  • Select a kinase concentration that yields a robust signal and is in the linear range of the titration curve.

Step 2: Substrate and ATP Titration

  • Using the optimal kinase concentration determined in Step 1, perform a matrix titration of varying concentrations of the peptide substrate and ATP.

  • Incubate and monitor the fluorescence signal.

  • Determine the Michaelis-Menten constant (Km) for both the substrate and ATP.

  • For inhibitor screening, it is common to use substrate and ATP concentrations at or near their Km values. This ensures the assay is sensitive to competitive inhibitors.

Step 3: Z'-Factor Determination The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[12]

  • Prepare two sets of control wells:

    • Positive Control (Maximal Activity): Kinase + Substrate + ATP (in the presence of DMSO vehicle).

    • Negative Control (Minimal Activity): Substrate + ATP (no kinase) or Kinase + Substrate + ATP + a known potent inhibitor.

  • Run a sufficient number of replicates for each control (e.g., n=16 or 32).

  • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

  • An assay is considered excellent for HTS if the Z'-factor is > 0.5.[13][14]

Table 2: Interpretation of Z'-Factor Values

Z'-FactorAssay Quality
> 0.5Excellent
0 - 0.5Marginal
< 0Unsuitable for screening
Protocol 2: Inhibitor Profiling

Step 1: Primary Screen (Single Concentration)

  • Prepare a working solution of 1-(Pyrimidin-2-yl)piperidin-3-ol at a single high concentration (e.g., 10 µM) in kinase assay buffer.

  • In a 384-well plate, add the compound solution, positive controls (DMSO vehicle), and negative controls.

  • Add the kinase to all wells except the negative controls.

  • Pre-incubate the kinase and inhibitor for a set period (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the fluorescent peptide substrate and ATP.

  • Incubate at the optimal temperature and read the fluorescence signal at one or more time points.

  • Calculate the percent inhibition for each well relative to the controls.

Step 2: IC50 Determination (Dose-Response) For kinases where significant inhibition was observed in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).[8]

  • Prepare a serial dilution series of 1-(Pyrimidin-2-yl)piperidin-3-ol (e.g., 10-point, 3-fold dilutions starting from 50 µM).

  • Perform the kinase assay as described in the primary screen, but with the range of inhibitor concentrations.

  • Calculate the percent inhibition for each concentration.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[15]

Data Analysis and Interpretation

The primary endpoint of these assays is the IC50 value, which represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[15] A lower IC50 value indicates a more potent inhibitor.

Table 3: Example IC50 Data for 1-(Pyrimidin-2-yl)piperidin-3-ol

Kinase TargetIC50 (µM)
Kinase A0.15
Kinase B2.5
Kinase C> 50
Kinase D0.8

From this hypothetical data, 1-(Pyrimidin-2-yl)piperidin-3-ol is a potent inhibitor of Kinase A, a moderate inhibitor of Kinase D, a weak inhibitor of Kinase B, and inactive against Kinase C. This information is crucial for building a selectivity profile and guiding further drug development efforts.

Troubleshooting Common Issues

Table 4: Troubleshooting Guide for In Vitro Kinase Assays

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicates (low Z'-factor) - Inaccurate pipetting- Reagent instability- Inconsistent incubation times- Use calibrated pipettes and automated liquid handlers if available.- Prepare fresh reagents and store them properly.- Ensure consistent timing for all assay steps.
No or low signal in positive controls - Inactive kinase- Incorrect buffer components- Substrate not suitable for the kinase- Verify kinase activity with a known positive control substrate.- Check the composition and pH of the assay buffer.- Confirm that the substrate is a known target for the kinase.
False positives/negatives - Compound fluorescence- Compound absorbs at excitation/emission wavelengths (inner filter effect)[6]- Run a control plate with the compound and all assay components except the kinase to measure background fluorescence.- Use red-shifted fluorophores to minimize interference.[6]
Inhibitor appears inactive in vitro but is active in cells - High ATP concentration in the assay (for ATP-competitive inhibitors)- The compound is a pro-drug and requires metabolic activation- Run the assay with ATP concentration at or below the Km value.- Consider cellular assays to investigate metabolic activation.

Visualizing Kinase Signaling Pathways

Understanding the broader signaling context of a potential kinase target is critical. The following diagrams illustrate key kinase signaling pathways often implicated in cancer, where a pyrimidine-piperidine based inhibitor might be active.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates

Caption: Simplified EGFR/MAPK signaling pathway.[16][17]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival Akt->Cell_Growth mTOR->Cell_Growth PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Simplified PI3K/Akt/mTOR signaling pathway.[18][19]

Conclusion

This application note provides a comprehensive framework for the initial in vitro characterization of 1-(Pyrimidin-2-yl)piperidin-3-ol as a potential kinase inhibitor. By following the detailed protocols for assay development, inhibitor profiling, and data analysis, researchers can generate high-quality, reproducible data to identify the kinase targets of this novel compound. The troubleshooting guide and pathway diagrams offer additional context and support for these studies. This systematic approach is fundamental to advancing promising small molecules through the drug discovery pipeline.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link] (Note: Direct deep link may not be stable, search for "IC50 Determination edX" on the platform).

  • Kufareva, I., & Abagyan, R. (2008). Fluorescent Peptide Assays For Protein Kinases. Methods in molecular biology (Clifton, N.J.), 453, 21–30. [Link]

  • Qi, M., & Elion, E. A. (2005). MAP Kinase Pathways. Journal of cell science, 118(Pt 16), 3569–3572. [Link]

  • Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules (Basel, Switzerland), 22(5), 748. [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

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  • Kanehisa Laboratories. (n.d.). KEGG PI3K-Akt signaling pathway - Homo sapiens (human). KEGG. [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). BMG LABTECH. [Link]

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Application

analytical techniques for quantification of 1-(Pyrimidin-2-yl)piperidin-3-ol in biological samples

Introduction: The Need for Robust Quantification of a Novel Heterocyclic Compound 1-(Pyrimidin-2-yl)piperidin-3-ol is a heterocyclic compound of increasing interest within pharmaceutical development pipelines. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Robust Quantification of a Novel Heterocyclic Compound

1-(Pyrimidin-2-yl)piperidin-3-ol is a heterocyclic compound of increasing interest within pharmaceutical development pipelines. Its unique structure, featuring both a pyrimidine and a piperidinol moiety, suggests potential biological activity that warrants thorough investigation. To accurately characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, a highly sensitive, selective, and robust analytical method for its quantification in biological matrices is paramount.[1] This application note presents a comprehensive, field-proven approach to the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1-(Pyrimidin-2-yl)piperidin-3-ol in human plasma. The principles and protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system for generating reliable bioanalytical data.

The physicochemical properties of 1-(Pyrimidin-2-yl)piperidin-3-ol, inferred from its structure, indicate a polar molecule with a calculated molecular weight of approximately 179.22 g/mol . The presence of a hydroxyl group and two nitrogen atoms in the pyrimidine ring suggests good aqueous solubility and the potential for strong interactions with polar stationary phases in chromatography.[2][3] These characteristics necessitate a tailored analytical approach, moving beyond traditional reversed-phase chromatography to ensure adequate retention and separation from endogenous interferences.

Methodology Overview: A Logic-Driven Approach to Bioanalysis

The quantification of 1-(Pyrimidin-2-yl)piperidin-3-ol in a complex biological matrix like plasma presents several analytical challenges, including low concentrations, potential for ion suppression, and the need for high throughput.[4] To address these challenges, this application note advocates for a workflow centered around solid-phase extraction (SPE) for sample cleanup and purification, followed by hydrophilic interaction liquid chromatography (HILIC) for optimal separation, and detection by tandem mass spectrometry (MS/MS) for its inherent sensitivity and selectivity.[5]

Part 1: Sample Preparation - The Foundation of Accurate Quantification

The goal of sample preparation is to isolate the analyte of interest from the biological matrix, remove interfering substances, and concentrate the sample to a level suitable for detection.[6] Given the polar nature of 1-(Pyrimidin-2-yl)piperidin-3-ol, a mixed-mode solid-phase extraction (SPE) strategy is recommended. This approach leverages both reversed-phase and ion-exchange mechanisms to achieve superior cleanup compared to simpler methods like protein precipitation or liquid-liquid extraction.[1]

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) of 1-(Pyrimidin-2-yl)piperidin-3-ol from Human Plasma

1. Rationale: A mixed-mode cation exchange polymer-based SPE sorbent is chosen. The piperidine nitrogen of the analyte is expected to be protonated at physiological pH, allowing for strong retention via cation exchange. The pyrimidine and piperidine rings provide sufficient hydrophobicity for reversed-phase retention, enabling a rigorous wash sequence to remove endogenous interferences.

2. Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
  • Human plasma (K2-EDTA)
  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 1-(Pyrimidin-2-yl)piperidin-3-ol-d4) is ideal. If unavailable, a close structural analog with similar extraction and ionization properties should be used.
  • Methanol (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Formic acid (LC-MS grade)
  • Ammonium hydroxide (LC-MS grade)
  • Deionized water

3. Step-by-Step Protocol:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 200 µL of plasma with 20 µL of internal standard working solution. Vortex for 10 seconds. Add 200 µL of 2% formic acid in water and vortex for another 10 seconds. This step lyses the plasma proteins and ensures the analyte is in its protonated state for optimal binding to the SPE sorbent.
  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
  • Washing:
  • Wash 1: Add 1 mL of 2% formic acid in water to remove polar interferences.
  • Wash 2: Add 1 mL of methanol to remove non-polar, non-basic interferences.
  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The ammonia neutralizes the charge on the analyte, disrupting the ion-exchange retention and allowing for its elution.
  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile, 10% water with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

Part 2: Chromatographic Separation and Mass Spectrometric Detection

For polar analytes like 1-(Pyrimidin-2-yl)piperidin-3-ol, hydrophilic interaction liquid chromatography (HILIC) offers superior retention and separation compared to traditional reversed-phase (C18) columns.[7] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.

Protocol 2: HILIC-MS/MS Analysis

1. Rationale: An amide-based HILIC column is selected for its excellent retention of polar, nitrogen-containing compounds. The mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous buffer containing a volatile acid (formic acid) to promote good peak shape and efficient ionization in the mass spectrometer.

2. Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
  • Chromatographic Column: Amide HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient Elution: A gradient is employed to ensure the elution of any less polar metabolites and to clean the column between injections.
Time (min)Flow Rate (mL/min)%A%B
0.00.41090
2.00.44060
2.10.49010
2.50.49010
2.60.41090
4.00.41090

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MRM Transitions: The specific precursor and product ions for 1-(Pyrimidin-2-yl)piperidin-3-ol and its internal standard must be determined by direct infusion of a standard solution into the mass spectrometer. A hypothetical example is provided below.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1-(Pyrimidin-2-yl)piperidin-3-ol180.1108.110020
1-(Pyrimidin-2-yl)piperidin-3-ol-d4 (IS)184.1112.110020

Part 3: Method Validation - Ensuring Data Integrity

A bioanalytical method is not complete until it has been thoroughly validated to demonstrate its reliability for the intended application.[8] The validation process should adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[9][10]

Key Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Selectivity To demonstrate that the method can differentiate the analyte and IS from endogenous components in the matrix.No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix.
Accuracy and Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve To establish the relationship between instrument response and analyte concentration.A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of nominal (±20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10. Accuracy within ±20% and precision ≤ 20%.
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible across the concentration range.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and IS.The coefficient of variation (%CV) of the matrix factor across different lots of matrix should be ≤ 15%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

Diagram 1: Overall Bioanalytical Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike pretreat Pre-treat with Acid spike->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe drydown Evaporate and Reconstitute spe->drydown hilic HILIC Separation drydown->hilic Inject msms Tandem MS Detection hilic->msms quant Quantification msms->quant report Reporting quant->report

Caption: High-level overview of the bioanalytical process.

Diagram 2: Solid-Phase Extraction (SPE) Protocol

spe_protocol start Start condition Condition SPE Cartridge (Methanol, Water) start->condition load Load Pre-treated Sample condition->load wash1 Wash 1 (2% Formic Acid in Water) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute Analyte (5% NH4OH in Methanol) wash2->elute end Proceed to Dry-down elute->end

Caption: Step-by-step SPE procedure for sample cleanup.

Conclusion: A Pathway to Reliable Bioanalytical Results

This application note provides a detailed and scientifically grounded framework for the quantification of 1-(Pyrimidin-2-yl)piperidin-3-ol in human plasma. By employing a strategic combination of mixed-mode solid-phase extraction and HILIC-MS/MS, this method is designed to achieve the high sensitivity, selectivity, and robustness required for regulated bioanalysis. The emphasis on understanding the physicochemical properties of the analyte and the rationale behind each methodological choice ensures that the resulting data is not only accurate and precise but also defensible. Adherence to the outlined validation principles will guarantee that the method is fit for its intended purpose, ultimately supporting the successful development of new therapeutic agents.

References

  • PubChem. 3-(Pyrimidin-2-ylmethyl)piperidin-2-one. National Center for Biotechnology Information. [Link]

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  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • BioPharma Services Inc. Bioanalytical Method Development: Focus on Polar Compounds. [Link]

  • PubMed Central. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]

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  • PubMed Central. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • MDPI. LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • Drug Analytical Research. Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

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  • PubMed. LC-MS metabolomics of polar compounds. [Link]

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  • ChemBK. 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. [Link]

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Sources

Method

Application Notes and Protocols: 1-(Pyrimidin-2-yl)piperidin-3-ol as a Chemical Probe for Target Identification

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive technical guide for the utilization of 1-(Pyrimidin-2-yl)piperidin-3-ol as a novel chemical probe f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide for the utilization of 1-(Pyrimidin-2-yl)piperidin-3-ol as a novel chemical probe for target identification. This document outlines the rationale behind its design, a proposed synthetic route, and detailed protocols for its application in affinity-based protein profiling (ABPP) and photoaffinity labeling (PAL) workflows. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. This guide is intended for researchers in chemical biology and drug discovery seeking to identify and validate novel protein targets.

Introduction: The Role of Chemical Probes in Target Discovery

The 1-(Pyrimidin-2-yl)piperidin-3-ol scaffold represents a promising starting point for the development of a chemical probe. The piperidine moiety is a common feature in many biologically active compounds and approved drugs, often contributing to favorable pharmacokinetic properties.[6][7] The pyrimidine ring is also a well-established pharmacophore, frequently found in kinase inhibitors and other targeted therapies.[8][9][10] The hydroxyl group on the piperidine ring provides a convenient handle for the attachment of reporter tags or reactive groups necessary for target identification workflows.

This document will guide the user through the process of synthesizing and validating 1-(Pyrimidin-2-yl)piperidin-3-ol-based probes and their subsequent use in identifying protein targets from complex biological samples.

Design and Synthesis of 1-(Pyrimidin-2-yl)piperidin-3-ol-Based Probes

The design of a chemical probe involves the careful consideration of its core scaffold, a reactive or reporter group, and a linker connecting the two.[11][12] The core scaffold provides the binding affinity and selectivity for the target protein. The reactive group enables covalent modification of the target for subsequent identification, while the reporter group allows for visualization or enrichment of the probe-target complex.

Probe Design Rationale

Our proposed probe design utilizes the 1-(Pyrimidin-2-yl)piperidin-3-ol core. The hydroxyl group at the 3-position of the piperidine ring serves as a versatile point for modification. For different target identification strategies, we propose the synthesis of two types of probes:

  • Affinity-Based Probe: An alkyne-functionalized probe for use in click chemistry-based activity-based protein profiling (ABPP).

  • Photoaffinity Probe: A diazirine-containing probe for photoaffinity labeling (PAL).

Proposed Synthesis of 1-(Pyrimidin-2-yl)piperidin-3-ol

A plausible synthetic route for the core scaffold, 1-(Pyrimidin-2-yl)piperidin-3-ol, can be envisioned starting from commercially available 2-chloropyrimidine and piperidin-3-ol.

Protocol 2.2.1: Synthesis of 1-(Pyrimidin-2-yl)piperidin-3-ol

Materials:

  • 2-Chloropyrimidine

  • Piperidin-3-ol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of piperidin-3-ol (1.0 eq) in DMF or MeCN, add TEA or DIPEA (1.5 eq).

  • Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-(Pyrimidin-2-yl)piperidin-3-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of Functionalized Probes

The hydroxyl group of 1-(Pyrimidin-2-yl)piperidin-3-ol can be derivatized to install the desired functionality for target identification.

Protocol 2.3.1: Synthesis of an Alkyne-Functionalized Affinity Probe

Materials:

  • 1-(Pyrimidin-2-yl)piperidin-3-ol

  • Pent-4-ynoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-(Pyrimidin-2-yl)piperidin-3-ol (1.0 eq), pent-4-ynoic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Add DCC or HATU (1.2 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any precipitate.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2.3.2: Synthesis of a Diazirine-Containing Photoaffinity Probe

Materials:

  • 1-(Pyrimidin-2-yl)piperidin-3-ol

  • 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid

  • DCC or HATU

  • DMAP

  • DCM

Procedure:

  • Follow the procedure outlined in Protocol 2.3.1, substituting pent-4-ynoic acid with 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid.

  • Purify and characterize the final photoaffinity probe as described above.

Probe Characterization and Validation

Rigorous validation is essential to ensure that a chemical probe is a reliable tool for biological discovery.[13][14] This involves confirming its identity and purity, assessing its stability, and evaluating its biological activity and target engagement.

Physicochemical Characterization
ParameterMethodAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, HRMSConsistent with the proposed structure
Purity HPLC-UV/MS>95%
Solubility Nephelometry or visual inspectionSoluble in DMSO and aqueous buffers at relevant concentrations
Stability HPLC-UV/MS analysis over time in assay buffer<10% degradation over the course of the experiment
Biological Characterization and Target Engagement

The primary goal of this stage is to demonstrate that the probe interacts with its intended target in a cellular context.[15]

Protocol 3.2.1: Cellular Target Engagement using a Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA measures the thermal stabilization of a target protein upon ligand binding. This allows for the confirmation of target engagement in intact cells.

Materials:

  • Cultured cells expressing the putative target protein

  • 1-(Pyrimidin-2-yl)piperidin-3-ol (unmodified parent compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies against the target protein and a loading control (e.g., GAPDH)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Treat cultured cells with varying concentrations of 1-(Pyrimidin-2-yl)piperidin-3-ol or vehicle (DMSO) for a defined period.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70 °C) for 3 minutes.

  • Cool the samples on ice for 3 minutes, then lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Collect the supernatants and analyze the protein concentration.

  • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each compound concentration.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Target Identification Workflows

Once the probe has been validated, it can be used to identify its binding partners in a complex proteome.

Affinity-Based Protein Profiling (ABPP)

ABPP utilizes reactive probes to covalently label the active sites of enzymes.[16] Our alkyne-functionalized probe can be used in a competitive ABPP experiment to identify targets.

Protocol 4.1.1: Competitive ABPP for Target Identification

Rationale: In this workflow, a broad-spectrum, alkyne-tagged reactive probe is competed off its targets by the more specific, untagged 1-(Pyrimidin-2-yl)piperidin-3-ol. A reduction in the labeling of a specific protein by the reactive probe in the presence of our compound of interest suggests that it is a target.

Materials:

  • Cell lysate or live cells

  • 1-(Pyrimidin-2-yl)piperidin-3-ol

  • A broad-spectrum alkyne-tagged reactive probe (e.g., a fluorophosphonate-alkyne probe for serine hydrolases)

  • Biotin-azide

  • Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Pre-incubate the cell lysate with varying concentrations of 1-(Pyrimidin-2-yl)piperidin-3-ol or vehicle for 30 minutes.

  • Add the broad-spectrum alkyne-tagged reactive probe and incubate for another 30 minutes.

  • Perform a click reaction by adding biotin-azide and the click chemistry reagents to conjugate biotin to the labeled proteins.

  • Enrich the biotinylated proteins using streptavidin beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • On-bead digest the enriched proteins with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the proteins that show a dose-dependent decrease in labeling in the presence of 1-(Pyrimidin-2-yl)piperidin-3-ol. These are the candidate targets.

Photoaffinity Labeling (PAL)

PAL uses a photo-reactive group on the probe to form a covalent bond with the target protein upon UV irradiation.[17][18]

Protocol 4.2.1: Photoaffinity Labeling for Target Identification

Rationale: The diazirine-containing probe will be incubated with a cell lysate or live cells. Upon UV irradiation, the diazirine forms a highly reactive carbene that will covalently crosslink to any nearby protein, which is presumed to be the binding target.

Materials:

  • Cell lysate or live cells

  • Diazirine-containing photoaffinity probe

  • UV lamp (e.g., 365 nm)

  • Biotin-alkyne or a fluorescent azide for visualization

  • Click chemistry reagents

  • Streptavidin beads (for biotin-alkyne) or SDS-PAGE and in-gel fluorescence scanning (for fluorescent azide)

  • Mass spectrometer

Procedure:

  • Incubate the cell lysate or live cells with the diazirine-containing probe. To determine specificity, include a competition control where the lysate is pre-incubated with an excess of the parent compound, 1-(Pyrimidin-2-yl)piperidin-3-ol.

  • Irradiate the samples with UV light to induce crosslinking.

  • Perform a click reaction to attach a biotin or fluorescent tag to the probe-labeled proteins.

  • For biotin-tagged proteins, enrich them using streptavidin beads and proceed with on-bead digestion and LC-MS/MS analysis as in Protocol 4.1.1.

  • For fluorescently-tagged proteins, separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner. Excise the labeled bands and identify the proteins by in-gel digestion followed by LC-MS/MS.

  • Candidate targets are those proteins that are labeled by the probe and where labeling is reduced in the competition control.

Data Analysis and Target Validation

The final step is to analyze the mass spectrometry data to identify high-confidence candidate targets and then validate these findings using orthogonal methods.

Mass Spectrometry Data Analysis
  • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a protein database.

  • Identify proteins that are significantly enriched in the probe-treated samples compared to controls.

  • For competitive profiling experiments, identify proteins that show a dose-dependent decrease in signal.

  • Perform statistical analysis to determine the significance of the identified hits.

Orthogonal Validation of Candidate Targets

It is crucial to validate the identified targets using independent methods to confirm the interaction.

  • Recombinant Protein Binding Assays: Express and purify the candidate target protein and confirm direct binding to 1-(Pyrimidin-2-yl)piperidin-3-ol using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • Enzyme Inhibition Assays: If the target is an enzyme, assess the ability of 1-(Pyrimidin-2-yl)piperidin-3-ol to inhibit its activity in vitro.

  • Cellular Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the candidate target protein in cells. The cellular phenotype observed upon treatment with 1-(Pyrimidin-2-yl)piperidin-3-ol should be attenuated or abolished in the knockdown/knockout cells.

Visualizations

Experimental Workflow Diagrams

ABPP_Workflow cluster_incubation Incubation cluster_click Click Chemistry cluster_enrichment Enrichment & Digestion cluster_analysis Analysis Lysate Cell Lysate Competitor 1-(Pyrimidin-2-yl)piperidin-3-ol (Competitor) Lysate->Competitor Pre-incubation Probe Alkyne-Tagged Reactive Probe Competitor->Probe Incubation Click Add Biotin-Azide & Click Reagents Probe->Click Streptavidin Streptavidin Beads Click->Streptavidin Capture Digestion On-Bead Digestion (Trypsin) Streptavidin->Digestion LCMS LC-MS/MS Digestion->LCMS Data Data Analysis LCMS->Data

Caption: Competitive ABPP Workflow.

PAL_Workflow cluster_labeling Labeling cluster_click Tagging cluster_enrichment Enrichment & Digestion cluster_analysis Analysis Lysate Cell Lysate Probe Diazirine Probe Lysate->Probe Incubation UV UV Irradiation (365 nm) Probe->UV Crosslinking Click Add Biotin-Alkyne & Click Reagents UV->Click Streptavidin Streptavidin Beads Click->Streptavidin Capture Digestion On-Bead Digestion (Trypsin) Streptavidin->Digestion LCMS LC-MS/MS Digestion->LCMS Data Data Analysis LCMS->Data

Caption: Photoaffinity Labeling Workflow.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the synthesis, validation, and application of 1-(Pyrimidin-2-yl)piperidin-3-ol-based chemical probes for target identification. By following these detailed procedures and incorporating the appropriate controls, researchers can confidently identify and validate novel protein targets, thereby accelerating the pace of drug discovery and expanding our understanding of complex biological processes.

References

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  • Open Targets. (2018). Probing your next target? Chemical Probes feature in Open Targets. [Link]

  • Zhang, X., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Asif, M. (2022). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. ResearchGate. [Link]

  • University of Malta. (2023). Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b]. [Link]

  • Barsyte-Lovejoy, D., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. [Link]

  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. [Link]

  • van der Wulp, A. M., et al. (2022). Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads. Bioconjugate Chemistry, 33(1), 105-112. [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 25(21), 5031. [Link]

  • Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944-2962. [Link]

  • Caci, E., et al. (2022). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry, 65(13), 9016-9027. [Link]

  • Wang, D., et al. (2019). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 10(3), 641-653. [Link]

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  • Wessim, R. (2019). Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. ResearchGate. [Link]

  • NIH. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. [Link]

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  • Folkes, A. J., et al. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

Sources

Application

how to use 1-(Pyrimidin-2-yl)piperidin-3-ol in high-throughput screening

An Application Guide to High-Throughput Screening Using the 1-(Pyrimidin-2-yl)piperidin-3-ol Scaffold Abstract In modern drug discovery, the identification of novel molecular entities with therapeutic potential is heavil...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to High-Throughput Screening Using the 1-(Pyrimidin-2-yl)piperidin-3-ol Scaffold

Abstract

In modern drug discovery, the identification of novel molecular entities with therapeutic potential is heavily reliant on high-throughput screening (HTS).[1] Privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—serve as invaluable starting points for the development of compound libraries. The 1-(pyrimidin-2-yl)piperidin-3-ol core is a quintessential example of such a scaffold, integrating the pyrimidine and piperidine heterocycles, which are prevalent in a multitude of clinically approved drugs.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to strategically employ 1-(pyrimidin-2-yl)piperidin-3-ol and its derivatives in HTS campaigns. We present detailed protocols for robust biochemical and cell-based assays targeting two of the most significant drug target families: protein kinases and G-protein coupled receptors (GPCRs). The methodologies are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and incorporating self-validating systems to ensure data quality and trustworthiness.

Introduction: The Rationale of a Privileged Scaffold

The power of the 1-(pyrimidin-2-yl)piperidin-3-ol scaffold lies in its chemical architecture. The piperidine ring provides a versatile, three-dimensional structure that can be functionalized to explore chemical space, improve pharmacokinetic properties, and establish key interactions within protein binding pockets.[4] The pyrimidine moiety is a well-established pharmacophore, known for its ability to act as a hydrogen bond acceptor and participate in crucial interactions, particularly within the ATP-binding site of protein kinases.[5] The presence of a hydroxyl group on the piperidine ring offers an additional point for hydrogen bonding or for further chemical derivatization.

Derivatives of this core structure have been identified as inhibitors of diverse targets, including Epidermal Growth Factor Receptor (EGFR) kinases and Bruton's tyrosine kinase (BTK), highlighting its potential as a foundational element for kinase-focused libraries.[6][7] This inherent biological promiscuity makes it an ideal candidate for screening against various targets to uncover novel biological activities.

Table 1: Physicochemical Properties of 1-(Pyrimidin-2-yl)piperidin-3-ol

PropertyValue (Estimated)Significance in HTS
Molecular Formula C₉H₁₃N₃O-
Molecular Weight 179.22 g/mol Falls within the "rule of five" for drug-likeness, suggesting good potential for oral bioavailability.
logP ~0.5 - 1.5Indicates a balance between solubility and permeability, crucial for both biochemical and cell-based assays.
Hydrogen Bond Donors 1 (hydroxyl group)Provides a key interaction point for binding to protein targets.
Hydrogen Bond Acceptors 3 (pyrimidine nitrogens)Facilitates strong and specific interactions with target proteins.
Topological Polar Surface Area 58.8 ŲSuggests good cell permeability, making it suitable for cell-based screening campaigns.

Strategic Application in Kinase Inhibitor Screening

Protein kinases represent one of the most heavily pursued target classes in oncology and immunology.[8][9] The pyrimidine core of 1-(pyrimidin-2-yl)piperidin-3-ol mimics the adenine of ATP, making it a natural fit for developing ATP-competitive inhibitors.[10]

Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a standard workflow for an HTS campaign targeting protein kinases. The process begins with a large-scale primary screen to identify initial "hits," followed by rigorous validation and characterization steps.

Kinase_Screening_Workflow cluster_0 Primary HTS Campaign cluster_1 Hit Validation & Confirmation cluster_2 Mechanism of Action Compound_Library Compound Library (incl. Pyrimidinyl-piperidine derivatives) Primary_Screen Primary Screen (e.g., ADP-Glo™ at 10 µM) Compound_Library->Primary_Screen Data_Analysis Data Analysis (Z'-factor > 0.5, Hit Selection) Primary_Screen->Data_Analysis Dose_Response Dose-Response Testing (10-point IC50 determination) Data_Analysis->Dose_Response Primary Hits Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET Binding Assay) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assay Interference Check) Orthogonal_Assay->Counter_Screen MoA_Study MoA Studies (e.g., ATP Competition Assay) Counter_Screen->MoA_Study Confirmed Hits

Caption: Kinase inhibitor screening workflow.

Protocol 1: Biochemical Kinase Activity Assay (Homogeneous Luminescence)

This protocol uses the principle of measuring ADP, the universal product of a kinase reaction. Assays like ADP-Glo™ (Promega) provide a robust, high-throughput method to quantify enzyme activity.[11][12] Increased luminescence correlates with lower kinase activity (i.e., inhibition).

Causality: This assay directly measures the catalytic output of the kinase, providing functional data on inhibition. Its high sensitivity and broad dynamic range make it ideal for primary screening.[13]

Materials:

  • Kinase of interest and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • White, solid-bottom 384-well assay plates (e.g., Corning #3570)

  • Acoustic dispenser (e.g., Echo 525) or pin tool for compound transfer

  • Multimode plate reader with luminescence detection capability

Protocol Steps:

  • Reagent Preparation:

    • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare ATP solution at 2x the final desired concentration (e.g., 2x Km of ATP for the specific kinase) in Kinase Reaction Buffer.[12]

    • Prepare Kinase/Substrate mix: Dilute kinase and substrate in Kinase Reaction Buffer to 2x the final concentration.

    • Prepare compound plates: Serially dilute 1-(pyrimidin-2-yl)piperidin-3-ol or its derivatives in 100% DMSO.

  • Assay Execution (384-well format):

    • Compound Transfer: Transfer 50 nL of compound solution from the source plate to the assay plate using an acoustic dispenser. This results in a 10 µM final concentration assuming a 5 µL final reaction volume.

    • Controls: Designate wells for controls:

      • Negative Control (0% inhibition): 50 nL of DMSO.

      • Positive Control (100% inhibition): 50 nL of a known potent inhibitor (e.g., Staurosporine) at a saturating concentration.

    • Kinase Reaction Initiation: Add 2.5 µL of the 2x Kinase/Substrate mix to all wells. Incubate for 10 minutes at room temperature.

    • Start Reaction: Add 2.5 µL of the 2x ATP solution to all wells to start the kinase reaction.

    • Incubation: Incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis and Quality Control:

    • Normalize data to controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

    • Calculate the Z'-factor to validate assay quality: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|. An assay is considered robust for HTS if Z' ≥ 0.5.[1]

Protocol 2: TR-FRET Kinase Binding Assay (Orthogonal Confirmation)

This protocol measures the direct binding of a compound to the kinase's ATP pocket, providing an orthogonal validation of hits from activity-based assays. Technologies like LanthaScreen™ (Thermo Fisher Scientific) are commonly used.[11]

Causality: A binding assay confirms that the compound's mechanism involves direct interaction with the target kinase, helping to eliminate false positives from the activity screen that might act through non-specific mechanisms.[14]

Materials:

  • LanthaScreen™ Eu-anti-Tag Antibody and Alexa Fluor™ 647 Tracer

  • Tagged kinase of interest

  • Black, low-volume 384-well assay plates (e.g., Corning #4514)

  • TR-FRET enabled plate reader

Protocol Steps:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer.

    • Create a 4x solution of the tagged kinase and a 4x solution of the tracer in the buffer.

    • Prepare a 4x solution of the Eu-antibody.

    • Prepare 4x compound dilutions in buffer containing 4% DMSO.

  • Assay Execution:

    • Add 2.5 µL of 4x compound dilutions to the assay plate.

    • Add 2.5 µL of 4x Eu-antibody solution.

    • Add 5 µL of the combined 4x kinase and 4x tracer solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection:

    • Read the plate on a TR-FRET reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Data Interpretation:

    • A decrease in the TR-FRET ratio indicates that the test compound has displaced the tracer from the kinase's ATP pocket, confirming direct binding.

Strategic Application in GPCR Ligand Screening

GPCRs are the largest family of cell-surface receptors and are targets for a significant portion of all marketed drugs.[15][16] Depending on the G-protein they couple to (Gαs, Gαi, or Gαq), their activation modulates the levels of intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).[17]

Workflow for GPCR Ligand Discovery

This diagram outlines a typical HTS workflow for identifying GPCR modulators. It requires cell-based assays to capture the physiological response of receptor activation or inhibition.

GPCR_Screening_Workflow cluster_0 Assay Development & Primary Screen cluster_1 Hit Characterization Cell_Line Stable Cell Line Expressing Target GPCR Primary_Screen Primary Screen (Agonist or Antagonist Mode) (e.g., cAMP or Ca2+ Flux Assay) Cell_Line->Primary_Screen Data_Analysis Data Analysis & Hit Picking Primary_Screen->Data_Analysis Dose_Response Potency Determination (EC50 for agonists, IC50 for antagonists) Data_Analysis->Dose_Response Primary Hits Selectivity_Panel Selectivity Screening (vs. related GPCRs) Dose_Response->Selectivity_Panel Orthogonal_Assay Orthogonal Functional Assay (e.g., Reporter Gene Assay) Selectivity_Panel->Orthogonal_Assay Lead_Opt Lead Optimization Orthogonal_Assay->Lead_Opt Confirmed & Selective Hits

Caption: GPCR ligand discovery workflow.

Protocol 3: Cell-Based cAMP Assay for Gαs/Gαi-Coupled Receptors

This protocol measures changes in intracellular cAMP levels, which increase upon Gαs activation and decrease upon Gαi activation.[18] Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used detection technology for this purpose.

Causality: Measuring a downstream second messenger like cAMP provides a functional readout of receptor modulation in a physiologically relevant cellular context. HTRF technology is robust against many forms of assay interference common in HTS.

Materials:

  • HEK293 or CHO cells stably expressing the target GPCR.

  • HTRF cAMP Assay Kit (e.g., Cisbio)

  • Cell culture medium, flasks, and incubators.

  • White, low-volume 384-well plates.

  • HTRF-compatible plate reader.

Protocol Steps:

  • Cell Preparation:

    • Culture cells to ~80% confluency.[16]

    • Harvest cells using a non-enzymatic dissociation buffer.

    • Centrifuge and resuspend cells in stimulation buffer to the desired density (e.g., 2,500 cells/5 µL).

  • Assay Execution (Antagonist Mode Example):

    • Add 5 µL of cell suspension to each well of a 384-well plate.

    • Add 2.5 µL of 4x compound solution (or DMSO for controls). Incubate for 15 minutes at room temperature.

    • Add 2.5 µL of 4x agonist (at its EC₈₀ concentration) to stimulate the receptor. For agonist screening, add buffer instead.

    • Incubate for 30 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of HTRF cAMP-d2 conjugate (acceptor).

    • Add 5 µL of HTRF anti-cAMP-cryptate (donor).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF reader.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Determine % inhibition for antagonists or % activation for agonists relative to controls.

Protocol 4: Cell-Based Calcium Flux Assay for Gαq-Coupled Receptors

This protocol measures the transient increase in intracellular Ca²⁺ that occurs upon activation of Gαq-coupled receptors.[17][19] This is typically performed on a kinetic plate reader like a FLIPR (Fluorescent Imaging Plate Reader).

Causality: The rapid and transient nature of the calcium signal provides a distinct kinetic signature for receptor activation, making it a highly specific and robust assay for Gαq-coupled targets.[20]

Materials:

  • Cells stably expressing the target Gαq-coupled GPCR.

  • Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 6 Assay Kit, Molecular Devices).

  • Black-walled, clear-bottom 384-well plates.

  • FLIPR or similar kinetic plate reader with integrated liquid handling.

Protocol Steps:

  • Cell Plating and Dye Loading:

    • Plate cells in 384-well plates and grow overnight to form a monolayer.

    • Prepare the calcium dye solution according to the manufacturer's protocol, often including probenecid to prevent dye extrusion.

    • Remove the culture medium and add an equal volume of dye solution.

    • Incubate for 60 minutes at 37°C.

  • Assay Execution on FLIPR:

    • Place the cell plate and a compound plate into the FLIPR instrument.

    • The instrument will record a baseline fluorescence reading for several seconds.

    • The integrated pipettor will then add the compound (for agonist mode) or agonist (for antagonist mode) to the cell plate.

    • The instrument continues to read the fluorescence kinetically for 1-3 minutes to capture the calcium flux.

  • Data Analysis:

    • The primary readout is the maximum fluorescence signal change over baseline.

    • Data are normalized to controls to determine the percent activation or inhibition for each well.

    • Hits are selected based on activity exceeding a predefined threshold.

Conclusion and Future Directions

The 1-(pyrimidin-2-yl)piperidin-3-ol scaffold represents a valuable starting point for drug discovery campaigns targeting diverse protein families. Its drug-like properties and established presence in known inhibitors make it a high-potential core for library development. By employing the robust, validated HTS protocols detailed in this guide for kinases and GPCRs, researchers can effectively screen for novel modulators. The key to a successful HTS campaign is not merely the primary screen but a holistic approach that includes rigorous orthogonal validation, counter-screening to eliminate artifacts, and detailed mechanism-of-action studies to characterize confirmed hits. These principles ensure that the output of the screen is a set of high-quality, validated leads worthy of progression into resource-intensive lead optimization programs.

References

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  • Kinase assays. (2020). BMG LABTECH.
  • Cell-based Assays for GPCR Activity. (2013). Biocompare.
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  • Grundmann, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Eurofins DiscoverX.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Bookshelf.
  • Assay Development for Protein Kinase Enzymes. (2012). NCBI Bookshelf.
  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (n.d.). PMC.
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  • Cell preparation: a key step for successful cAMP assays. (2024). Revvity.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. (2024).
  • Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry.
  • GPCR Calcium Product Solutions. (n.d.). Eurofins DiscoverX.
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  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 1-(Pyrimidin-2-yl)piperidin-3-ol

Welcome to the technical support center for the crystallization of 1-(Pyrimidin-2-yl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-(Pyrimidin-2-yl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions encountered during the purification of this compound. As a molecule combining a polar piperidinol moiety and a heteroaromatic pyrimidine ring, its crystallization can present unique challenges. This document offers field-proven insights and scientifically grounded protocols to help you achieve high-purity crystalline material.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 1-(Pyrimidin-2-yl)piperidin-3-ol and provides actionable solutions.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Root Cause Analysis: "Oiling out," or the separation of the compound as a liquid phase rather than a solid, is a common issue for polar molecules like 1-(Pyrimidin-2-yl)piperidin-3-ol. It typically occurs when the supersaturation of the solution is too high, or the cooling rate is too rapid. The presence of impurities can also inhibit crystal lattice formation, leading to an amorphous oil.

Solutions:

  • Reduce the Cooling Rate: Slow, controlled cooling is paramount. After dissolving the compound in a minimal amount of hot solvent, allow the solution to cool to room temperature undisturbed on the benchtop before transferring it to an ice bath or refrigerator. A Dewar flask can be used to achieve very slow cooling.

  • Increase the Solvent Volume: The concentration of the solute may be too high. Add a small amount of the hot solvent back to the oiled-out mixture to redissolve it, and then attempt to cool it again more slowly.

  • Change the Solvent System: A single solvent may not be ideal. Employing a binary solvent system can modulate the solubility and promote crystallization. Good starting points include combinations of a solvent in which the compound is soluble (e.g., methanol, ethanol, or ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane, or water).[1]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.

Issue 2: No Crystals Form, Even After Extended Cooling

Root Cause Analysis: This problem arises from either insufficient supersaturation (too much solvent) or the presence of soluble impurities that inhibit nucleation. The intrinsic properties of the molecule, such as conformational flexibility, can also make crystallization difficult.

Solutions:

  • Increase Concentration: If the solution is not sufficiently supersaturated, crystals will not form. Carefully evaporate a portion of the solvent and allow the solution to cool again. This can be done by gentle heating or by passing a stream of inert gas (like nitrogen) over the solution's surface.

  • Introduce an Anti-Solvent: To a solution of your compound in a good solvent, slowly add an anti-solvent dropwise until the solution becomes faintly turbid. Then, add a few drops of the good solvent to redissolve the turbidity and allow the mixture to stand.

  • Preliminary Purification: The presence of impurities can significantly hinder crystallization. Consider a quick purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.

  • pH Adjustment: Given the basic nature of the piperidine and pyrimidine nitrogens, the compound's solubility will be pH-dependent. If working in an aqueous or protic solvent system, ensure the pH is near the isoelectric point to minimize solubility.

Issue 3: The Resulting Crystals are Very Fine or Impure

Root Cause Analysis: The formation of very fine needles or powders often indicates that crystallization occurred too rapidly. Impure crystals can result from the co-precipitation of impurities if the wrong solvent is chosen or if the cooling is too fast.

Solutions:

  • Slower Crystallization: As with "oiling out," a slower cooling rate will encourage the growth of larger, more well-defined crystals.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration). Studies on similar pyrimidine derivatives have explored solvents like methanol, ethanol, N,N-dimethylformamide (DMF), and ethyl acetate.[2][3][4]

  • Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of 1-(Pyrimidin-2-yl)piperidin-3-ol?

A1: Based on the structure, which contains both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atoms), polar protic and aprotic solvents are good starting points. Consider the following:

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolThe hydroxyl group can interact favorably with the polar functionalities of the molecule. Pyrimidine derivatives have shown good solubility in methanol.[2]
EstersEthyl AcetateA moderately polar solvent that is often effective for recrystallizing nitrogen-containing heterocycles.
KetonesAcetoneA polar aprotic solvent that can be a good choice, often used in combination with an anti-solvent like hexanes.
EthersTetrahydrofuran (THF), 1,4-DioxaneThese can be effective, particularly in binary solvent systems.
NitrilesAcetonitrileA polar aprotic solvent that has been used in the purification of similar piperidine alcohols.[6]

It is highly recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific batch of material.

Q2: My compound is a sticky solid or a thick oil after synthesis. How should I proceed with crystallization?

A2: A sticky or oily crude product often contains residual solvent or impurities. Before attempting crystallization, it is advisable to co-evaporate the crude material with a solvent like toluene to remove volatile impurities. If the material remains oily, a preliminary purification by flash column chromatography may be necessary to remove significant impurities that are inhibiting crystallization.

Q3: How can I be sure that my crystalline material is a single polymorph?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development. Different polymorphs can have different physical properties, including solubility and bioavailability. Initial characterization of your crystalline material by techniques such as melting point determination and powder X-ray diffraction (PXRD) can provide evidence of the polymorphic form. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are also powerful tools for identifying and characterizing polymorphs.

Q4: Can the hydrochloride salt of 1-(Pyrimidin-2-yl)piperidin-3-ol be easier to crystallize?

A4: Yes, forming a salt is a common strategy to induce crystallinity in basic compounds.[7] The hydrochloride salt will likely have significantly different solubility properties than the freebase, often exhibiting higher solubility in polar protic solvents and lower solubility in nonpolar organic solvents. The increased rigidity and ionic interactions in the salt form can lead to a more ordered crystal lattice, facilitating crystallization.

Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude 1-(Pyrimidin-2-yl)piperidin-3-ol. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.[5]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystal Growth: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Binary Solvent Recrystallization (e.g., Ethyl Acetate/Hexanes)
  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add hexanes dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the turbidity, resulting in a clear, saturated solution.

  • Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting the crystallization of 1-(Pyrimidin-2-yl)piperidin-3-ol.

G start Start with Crude 1-(Pyrimidin-2-yl)piperidin-3-ol solvent_screen Perform Small-Scale Solvent Screen start->solvent_screen dissolve Dissolve in Minimal Hot Solvent solvent_screen->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect_crystals Collect and Dry Crystalline Product crystals_form->collect_crystals Yes troubleshoot_oil Troubleshoot Oiling Out: - Slower Cooling - Add More Solvent - Change Solvent System oiling_out->troubleshoot_oil Yes no_crystals No Crystals Form oiling_out->no_crystals No troubleshoot_oil->dissolve troubleshoot_no_xtals Troubleshoot No Crystals: - Concentrate Solution - Add Anti-Solvent - Induce Nucleation (Scratch/Seed) no_crystals->troubleshoot_no_xtals troubleshoot_no_xtals->cool pre_purify Consider Preliminary Purification (e.g., Silica Plug) troubleshoot_no_xtals->pre_purify pre_purify->dissolve

Caption: A workflow for troubleshooting the crystallization of 1-(Pyrimidin-2-yl)piperidin-3-ol.

References

  • US Patent US20080051579A1, "Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same," Google P
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI, [Link].

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, [Link].

  • Experiment 3 * Crystallization 21. Bellevue College, [Link].

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, [Link].

  • CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate, [Link].

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. ACS Publications, [Link].

  • Methods for Crystal Production of natural compounds; a review of recent advancements. Preprints.org, [Link].

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Semantic Scholar, [Link].

  • Growing Crystals in Alcohol? Reddit, [Link].

  • General Path to N-Arylpiperidines. ChemistryViews, [Link].

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate, [Link].

  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate, [Link].

Sources

Optimization

Technical Support Center: A Guide to Optimizing the Solubility of 1-(Pyrimidin-2-yl)piperidin-3-ol for Cell Culture Applications

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively solubilize and utilize 1-(Pyrimidin-2-yl)piperidin-3-ol in cell culture media. Recognizing the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively solubilize and utilize 1-(Pyrimidin-2-yl)piperidin-3-ol in cell culture media. Recognizing the compound's challenging physicochemical properties, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your specific experimental setup.

Section 1: Compound Profile & Initial Assessment

1-(Pyrimidin-2-yl)piperidin-3-ol is a heterocyclic compound featuring both a basic pyrimidine ring and a piperidine moiety with a hydroxyl group. While no definitive public datasheet on its solubility exists, its structure, when compared to analogs like 1-(Pyrimidin-2-yl)piperazine, strongly suggests poor aqueous solubility.[1] The presence of nitrogen atoms in the pyrimidine and piperidine rings, however, offers opportunities for pH-dependent solubility enhancement.

Table 1: Predicted Physicochemical Properties of 1-(Pyrimidin-2-yl)piperidin-3-ol

PropertyPredicted Value/CharacteristicRationale & Implications for Cell Culture
Aqueous Solubility PoorDirect dissolution in aqueous cell culture media is unlikely to succeed. A high-concentration stock solution in an organic solvent is required.[1][2]
Organic Solvent Solubility Good in polar aprotic solventsDimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a stock solution.[1][3]
pKa (Predicted) BasicThe piperidine and pyrimidine nitrogens are likely to be protonated at acidic pH. This can be exploited to create a more soluble salt form.[4][5]
Stability Generally stableStore stock solutions protected from light and consider aliquoting to avoid freeze-thaw cycles.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 1-(Pyrimidin-2-yl)piperidin-3-ol for cell culture use? A: Dimethyl sulfoxide (DMSO) is the recommended primary solvent.[1][3] It is effective at dissolving many poorly water-soluble compounds and is compatible with most cell culture applications when diluted to a final concentration of <0.5% (v/v).

Q2: My compound precipitates when I add my DMSO stock to the culture medium. What is the most common reason for this? A: This is typically due to the compound crashing out of solution when the highly concentrated DMSO stock is diluted into the aqueous medium. The final concentration of your compound in the media likely exceeds its aqueous solubility limit. This can be caused by adding the stock solution too quickly, inadequate mixing, or simply too high a final target concentration.

Q3: What is the maximum concentration of DMSO my cells can tolerate? A: This is highly cell-line dependent. A general rule of thumb is to keep the final concentration below 0.5%, with many sensitive cell lines requiring <0.1%. It is crucial to run a vehicle control experiment (media + DMSO at the final concentration) to ensure the solvent itself is not impacting your experimental results.[7][8]

Q4: Can I use heat to help dissolve the compound in DMSO? A: Gentle warming (e.g., in a 37°C water bath) can be effective for increasing the rate of dissolution. However, prolonged or excessive heat can degrade the compound. Avoid boiling or autoclaving the compound or its stock solution.

Section 3: Standard Protocol for Stock and Working Solution Preparation

This protocol is the foundational workflow for solubilizing 1-(Pyrimidin-2-yl)piperidin-3-ol. Adhering to these steps minimizes the risk of error and ensures reproducibility.

Preparation of a 10 mM Primary Stock Solution in DMSO
  • Accurate Weighing: Use a calibrated analytical balance. To make 1 mL of a 10 mM stock, you would weigh out the required mass of 1-(Pyrimidin-2-yl)piperidin-3-ol. For accuracy with small masses, it's better to weigh a slightly larger amount, note the exact mass, and adjust the solvent volume to calculate the precise final concentration.[9]

  • Initial Dissolution: Add the weighed compound to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube). Add approximately 80% of the final required volume of cell-culture grade DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, you may sonicate for 5-10 minutes or warm the solution briefly at 37°C. Visually inspect to ensure no solid particles remain.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final calculated volume. For highest accuracy, use volumetric flasks for larger volumes.[9]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO, e.g., PTFE).

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Label clearly with the compound name, concentration, date, and your initials. Store at -20°C or -80°C, protected from light.[10] This prevents repeated freeze-thaw cycles which can cause compound degradation or precipitation.

Preparation of the Final Working Solution in Cell Culture Media
  • Pre-warm Media: Use cell culture media that has been pre-warmed to 37°C.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration in the media. Remember to account for the final DMSO concentration.

  • Crucial Dilution Step: While gently vortexing or swirling the tube of pre-warmed media, add the calculated volume of stock solution drop-by-drop. This rapid, distributive mixing is critical to prevent the compound from precipitating out of the aqueous solution. Never add the media to the concentrated stock.

Section 4: Troubleshooting Guide for Solubility Issues

If you encounter precipitation or other solubility problems, follow this systematic guide.

Problem: The compound precipitates immediately when the DMSO stock is added to the culture medium.

This is the most common issue, arising when the compound's concentration exceeds its kinetic solubility in the aqueous environment of the cell culture medium.

G start Precipitation Observed in Media check_dmso Is final DMSO conc. >0.5%? start->check_dmso reduce_dmso Remake stock at higher concentration to lower final DMSO volume. check_dmso->reduce_dmso Yes check_compound_conc Is final compound conc. high (>10 µM)? check_dmso->check_compound_conc No lower_compound_conc Test lower final compound concentration. check_compound_conc->lower_compound_conc Yes adv_methods Proceed to Advanced Solubilization Strategies check_compound_conc->adv_methods No lower_compound_conc->adv_methods Still Precipitates

Caption: Decision tree for troubleshooting precipitation in media.

Step-by-Step Guide:

  • Verify Final Solvent Concentration: Ensure your final DMSO concentration is within a cell-safe range (<0.5%). If it's too high, you may need to prepare a more concentrated primary stock.

  • Reduce Final Compound Concentration: The simplest solution is often to lower the target concentration of 1-(Pyrimidin-2-yl)piperidin-3-ol. Determine the lowest effective concentration for your assay.

  • Lower the Stock Concentration: Counterintuitively, using a less concentrated stock (e.g., 1 mM instead of 10 mM) can sometimes help. This reduces the localized concentration shock when adding the stock to the media, although it will increase the final DMSO percentage.

  • Serum Test: Try diluting the compound in media with and without Fetal Bovine Serum (FBS). Serum proteins can sometimes bind to compounds and help keep them in solution. If it is soluble in serum-containing media but not serum-free, this is a likely mechanism.

  • Proceed to Advanced Methods: If the above steps fail, you will need to employ more advanced solubilization techniques.

Section 5: Advanced Solubilization Strategies

When standard DMSO stocks are insufficient, these methods can significantly enhance the aqueous solubility of 1-(Pyrimidin-2-yl)piperidin-3-ol.

Strategy 1: pH Modification
  • Causality & Expertise: The piperidine and pyrimidine moieties contain basic nitrogen atoms. By lowering the pH of the stock solution, these nitrogens can be protonated, forming a hydrochloride salt in situ. This salt form is often significantly more water-soluble than the free base.[11][12] This is a standard technique used in pharmaceutical formulation.[5]

  • Protocol: Acidified Stock Solution

    • Prepare a 10 mM stock solution of your compound in DMSO as described in Section 3.1.

    • In a separate tube, prepare a 1N solution of HCl in DMSO.

    • Add 1 to 1.2 molar equivalents of the HCl/DMSO solution to your compound stock solution. For a 10 mM compound stock, this would be a small, precise addition.

    • Mix thoroughly. This acidified stock can now be diluted into your final culture medium.

    • Critical Note: The buffering capacity of your cell culture medium (which typically contains bicarbonate and is buffered to ~pH 7.4) should be sufficient to neutralize the small amount of acid added. However, it is best practice to verify the final pH of your media after adding the acidified stock.

Strategy 2: Use of Solubilizing Excipients (Cyclodextrins)
  • Causality & Expertise: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble drug molecules, like 1-(Pyrimidin-2-yl)piperidin-3-ol, forming an "inclusion complex."[14] This complex presents a hydrophilic face to the aqueous environment, dramatically increasing the apparent water solubility of the compound.[15][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[15]

G Cyclodextrin Encapsulation Mechanism cluster_0 Poor Aqueous Solubility cluster_1 Enhanced Solubility Compound Hydrophobic Compound (1-Pyrimidin-2-yl-piperidin-3-ol) Water1 Water Molecules Complex Hydrophilic Exterior Hydrophobic Cavity Hydrophilic Exterior Water2 Water Molecules Encapsulated Compound

Caption: Cyclodextrin encapsulates the hydrophobic drug, increasing solubility.

  • Protocol: Preparation with HP-β-CD

    • Molar Ratio Determination: A common starting point is a 1:1 or 1:2 molar ratio of the compound to HP-β-CD.

    • Preparation of HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in cell culture grade water (e.g., 40% w/v).

    • Complexation:

      • Weigh the required amount of 1-(Pyrimidin-2-yl)piperidin-3-ol.

      • Dissolve it in a minimal amount of a suitable organic solvent like ethanol (as ethanol is easily evaporated).

      • Add this solution to the aqueous HP-β-CD solution.

      • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Solvent Removal & Lyophilization: The organic solvent can be removed by evaporation under reduced pressure. The resulting aqueous solution can then be lyophilized (freeze-dried) to obtain a solid powder of the compound-cyclodextrin complex.

    • Usage: This powder can now often be dissolved directly in cell culture media at the desired concentration.

Table 2: Comparison of Solubilization Approaches

MethodPrimary SolventProsConsFinal Conc. Limit
Standard DMSOSimple, fast, well-established.Potential for precipitation upon dilution; DMSO toxicity at >0.5%.[7]<0.5% (v/v)
pH Adjustment Acidified DMSOCan significantly increase solubility for basic compounds; simple to prepare.Requires pH check of final media; may not work for non-ionizable compounds.<0.5% (v/v)
Cyclodextrin Water (after prep)Dramatically increases aqueous solubility; low toxicity.[15]More complex preparation (complexation, lyophilization); increases molecular weight.Excipient-dependent

References

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • LookChem. (n.d.). 1-(Pyrimidin-2-Yl)Piperazine: Properties, Safety, Uses & Suppliers. Retrieved from [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Popescu, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • Alshehri, S., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Bitesize Bio. (2022). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Nakata, D., et al. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... Retrieved from [Link]

  • ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Usiena air. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • ResearchGate. (2023). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • YouTube. (2022). Master Dilution Math in the Lab — Stock and Working Solution Calculations. Retrieved from [Link]

  • SciSpace. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • CORE. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives.... Retrieved from [Link]

  • MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Retrieved from [Link]

  • ResearchGate. (2016). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]_

  • National Center for Biotechnology Information. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides.... Retrieved from [Link]

  • PubMed Central. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (2021). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs.... Retrieved from [Link]

  • Semantic Scholar. (2015). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ACS Publications. (2022). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug.... Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Overcoming Resistance to Pyrimidine-Piperidine Based Inhibitors in Cancer Cells

Prepared by the Senior Application Scientist Team Welcome, researchers, to the technical support center dedicated to addressing challenges associated with resistance to novel pyrimidine-piperidine based therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers, to the technical support center dedicated to addressing challenges associated with resistance to novel pyrimidine-piperidine based therapeutic agents, such as compounds centered on the 1-(Pyrimidin-2-yl)piperidin-3-ol scaffold. This guide is designed to provide you with the foundational knowledge, troubleshooting protocols, and strategic insights needed to navigate and overcome resistance in your cancer cell models. We have structured this resource to follow a logical workflow, from initial characterization of resistance to the rational design of next-generation experiments.

Part 1: Foundational Knowledge & Initial Characterization

This section addresses the most common initial questions researchers face when they first observe or suspect drug resistance.

Frequently Asked Questions (FAQs)

Q1: My novel compound has a 1-(Pyrimidin-2-yl)piperidin-3-ol core structure. What is its likely mechanism of action?

A: The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in compounds that target ATP-binding sites in kinases.[1][2] Pyrimidine analogues can also function by mimicking natural nucleosides, thereby disrupting DNA and RNA synthesis.[3] The piperidine moiety often serves to position the molecule correctly within the target's binding pocket and improve its pharmacological properties.[4][5]

Therefore, your compound most likely functions as a kinase inhibitor . Key oncogenic signaling pathways driven by kinases include the EGFR, PI3K/Akt, and MAPK pathways.[6][7] A secondary possibility is interference with pyrimidine metabolism, which is crucial for nucleotide synthesis in rapidly proliferating cancer cells.[8]

Q2: My cancer cell line, which was initially sensitive, now requires a much higher concentration of my compound to achieve the same cytotoxic effect. How do I confirm and quantify this resistance?

A: This phenomenon is characteristic of acquired resistance. The first step is to quantify this change precisely. This is achieved by determining the half-maximal inhibitory concentration (IC50) in both the parental (sensitive) and the suspected resistant cell lines.

A robust experimental design involves a dose-response assay.[9] You will expose both cell populations to a range of drug concentrations and measure cell viability after a defined period (typically 48-72 hours). The fold-change in IC50 value between the resistant and parental lines is known as the Resistance Factor (RF) . A significantly increased IC50 and a high RF confirm the resistant phenotype.[10]

Q3: What are the major biological mechanisms that could be driving resistance to my pyrimidine-based inhibitor?

A: Resistance mechanisms are broadly categorized into two types:

  • On-Target Resistance: This involves genetic changes to the drug's direct molecular target. The most common cause is the acquisition of point mutations in the kinase domain that prevent the drug from binding effectively.[11][12] Another on-target mechanism is the amplification of the gene encoding the target kinase, leading to its overexpression.

  • Off-Target Resistance: This occurs when the cancer cell activates alternative strategies to survive the drug's effects, without altering the primary target. Key mechanisms include:

    • Activation of Bypass Signaling Pathways: Cancer cells can upregulate parallel signaling pathways to circumvent the blocked pathway, restoring pro-survival signals.[13][14]

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or BCRP, can pump the drug out of the cell, preventing it from reaching its target.[15][16]

    • Metabolic Reprogramming: Cells can alter their metabolic pathways, for example, by shifting between glycolysis and oxidative phosphorylation, to adapt to the stress induced by the drug.[17][18][19][20]

Part 2: Troubleshooting Guide - Investigating the "Why"

Once resistance is confirmed and quantified, the next step is to identify the underlying mechanism. This section provides a logical, hypothesis-driven troubleshooting workflow.

Start Resistance Confirmed (High IC50) Seq_Target Sequence Target Gene in Parental vs. Resistant Cells Start->Seq_Target Hypothesis: Target Alteration Mutation_Found Mutation Identified? Seq_Target->Mutation_Found On_Target Conclusion: On-Target Resistance Mutation_Found->On_Target Yes Off_Target_Branch No Mutation Found Mutation_Found->Off_Target_Branch No Efflux_Assay Assess Drug Efflux (e.g., Rhodamine 123 Assay) Off_Target_Branch->Efflux_Assay Hypothesis: Increased Drug Efflux Efflux_High Efflux Increased? Efflux_Assay->Efflux_High Efflux_Conclusion Conclusion: ABC Transporter Upregulation Efflux_High->Efflux_Conclusion Yes Bypass_Branch No Increase in Efflux Efflux_High->Bypass_Branch No Phospho_Array Analyze Bypass Pathways (Phospho-Kinase Array) Bypass_Branch->Phospho_Array Hypothesis: Bypass Signaling Bypass_Active Pathway Activated? Phospho_Array->Bypass_Active Bypass_Conclusion Conclusion: Bypass Pathway Activation Bypass_Active->Bypass_Conclusion Yes Metabolic_Branch No Clear Pathway Activation Bypass_Active->Metabolic_Branch No Metabolic_Assay Analyze Metabolic Profile (e.g., Seahorse Assay) Metabolic_Branch->Metabolic_Assay Hypothesis: Metabolic Shift Metabolic_Conclusion Conclusion: Metabolic Reprogramming Metabolic_Assay->Metabolic_Conclusion

Caption: Workflow for Investigating Drug Resistance Mechanisms.

On-Target Resistance Investigation
  • Symptom: Your compound loses efficacy, and you hypothesize the target kinase has mutated.

  • Causality: A mutation in the ATP-binding pocket can sterically hinder your compound or reduce its binding affinity, rendering it ineffective. This is a classic resistance mechanism for kinase inhibitors.[12]

  • Troubleshooting Protocol:

    • Isolate RNA: Extract total RNA from both your parental cell line and your newly generated resistant cell line.

    • Synthesize cDNA: Perform reverse transcription to generate complementary DNA (cDNA).

    • Amplify Target Gene: Use PCR with primers flanking the coding sequence of the suspected target kinase.

    • Sequence: Send the PCR product for Sanger sequencing.

    • Analyze: Compare the sequence from the resistant cells to the parental cells and the reference sequence to identify any mutations.

Off-Target Resistance Investigation
Hypothesis 1: Increased Drug Efflux
  • Symptom: The cells are resistant not only to your compound but also to other structurally unrelated cytotoxic agents. This is known as multi-drug resistance (MDR).[15]

  • Causality: ABC transporters are ATP-powered pumps that can expel a wide range of xenobiotics, including anticancer drugs.[21][22] Their overexpression reduces the intracellular concentration of your compound, preventing it from reaching a therapeutic threshold.

  • Troubleshooting Protocol:

    • Use a Fluorescent Substrate: Employ a known fluorescent substrate of ABC transporters, such as Rhodamine 123 (for P-gp) or Hoechst 33342 (for BCRP).

    • Treat Cells: Incubate parental and resistant cells with the fluorescent substrate in the presence or absence of a known efflux pump inhibitor (e.g., Verapamil or Ko143).

    • Measure Fluorescence: Use flow cytometry or a fluorescence plate reader to measure the intracellular accumulation of the dye.

    • Analyze: Resistant cells will show low fluorescence (high efflux), which should increase significantly when co-treated with an efflux pump inhibitor, confirming that active transport is responsible for the low accumulation.[23]

Hypothesis 2: Bypass Pathway Activation
  • Symptom: Resistance develops without any target mutation, and the cells appear to have "rewired" their signaling.

  • Causality: Cancer cells have redundant signaling networks. When one pathway is blocked, they can compensate by upregulating a parallel pathway that provides similar pro-survival signals.[13][24] For example, resistance to an EGFR inhibitor can arise from the activation of the MET receptor tyrosine kinase.

  • Troubleshooting Protocol:

    • Prepare Lysates: Collect protein lysates from parental and resistant cells, both at baseline and after treatment with your compound.

    • Use a Phospho-Kinase Array: These membrane-based arrays allow you to simultaneously screen the phosphorylation status of dozens of key signaling kinases.

    • Incubate and Detect: Incubate the lysates with the array membranes and use detection antibodies to visualize the phosphorylated proteins.

    • Analyze: Compare the phosphorylation patterns between parental and resistant cells. A significant increase in the phosphorylation of a specific kinase (e.g., p-MET, p-AXL, p-AKT) in the resistant line points to the activated bypass pathway.[7]

Part 3: Strategic Solutions to Overcome Resistance

Identifying the resistance mechanism is crucial because it informs the strategy to overcome it.

Q1: Now that I've identified a bypass pathway, how do I design a combination therapy to re-sensitize the cells?

A: The most effective approach is a rationally designed combination therapy that targets both the primary pathway and the escape route. This is known as vertical or horizontal inhibition .[14]

  • Vertical Inhibition: Targeting two different nodes in the same pathway (e.g., a kinase and its downstream effector).

  • Horizontal Inhibition: Targeting the primary kinase and the activated kinase in the parallel bypass pathway. This is often more effective for overcoming the type of resistance you've observed.[13]

For example, if your pyrimidine-piperidine compound targets Kinase A, and you found that resistant cells activate Kinase B, the solution is to co-administer your compound with a known inhibitor of Kinase B.

cluster_0 Primary Pathway cluster_1 Bypass Pathway RTK1 Receptor Kinase A Downstream1 Downstream Signaling RTK1->Downstream1 Proliferation Cell Proliferation & Survival Downstream1->Proliferation RTK2 Receptor Kinase B Downstream2 Downstream Signaling RTK2->Downstream2 Downstream2->Proliferation Compensatory Signal DrugA Your Compound (Inhibitor A) DrugA->RTK1 Blocks DrugB Combination Drug (Inhibitor B) DrugB->RTK2 Blocks

Caption: Horizontal inhibition of a bypass signaling pathway.

Q2: How do I experimentally validate that my proposed drug combination is synergistic?

A: You need to perform a synergy assay. This involves treating cells with various concentrations of each drug alone and in combination. The most common method is the Chou-Talalay method , which calculates a Combination Index (CI).

  • CI < 1: Synergy (the combined effect is greater than the sum of the individual effects).

  • CI = 1: Additive effect.

  • CI > 1: Antagonism.

This requires specialized software (e.g., CompuSyn) to analyze the dose-response matrix and calculate the CI values.

Data Presentation Example: Synergy Analysis

Drug A (nM)Drug B (nM)% Inhibition (Observed)Combination Index (CI)Interpretation
50025--
02020--
5020750.65Synergistic
100055--
04048--
10040920.48Synergistic

Part 4: Key Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol uses a dose-escalation method to select for a resistant population.[10][25]

  • Determine Initial IC50: First, accurately determine the IC50 of your compound in the parental cell line.

  • Initial Exposure: Culture the parental cells in media containing the compound at its IC50 concentration.

  • Monitor and Subculture: Initially, most cells will die. Monitor the culture daily. When a small population of surviving cells begins to proliferate and reaches ~70% confluency, subculture them.[25]

  • Dose Escalation: Once the cells are stably proliferating at the IC50 concentration, double the concentration of the drug in the culture medium.

  • Repeat: Repeat the process of monitoring, recovery, and dose escalation. This process can take several weeks to months.

  • Characterize Resistant Line: Once the cells can tolerate a concentration that is at least 10-fold higher than the original IC50, the line is considered resistant. Confirm the new, stable IC50 and cryopreserve cell stocks. Always maintain a control population of cells treated with the vehicle (e.g., DMSO) to account for culture-induced changes.[26]

Protocol 2: IC50 Determination via Cell Viability Assay

This protocol is essential for quantifying drug sensitivity.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[27]

  • Drug Dilution Series: Prepare a serial dilution of your compound in culture medium. A common approach is a 10-point, 3-fold dilution series, with the highest concentration being approximately 100-1000 times the expected IC50.[9]

  • Drug Treatment: Remove the old medium from the cells and add the medium containing the different drug concentrations. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.

  • Incubation: Incubate the plate for a standard duration (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO2).[26]

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) and measure the output (luminescence, absorbance, or fluorescence) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated wells (representing 100% viability). Plot the normalized viability versus the log of the drug concentration and fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) using software like GraphPad Prism to calculate the IC50 value.

References

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  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). RSC Medicinal Chemistry. [Link]

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  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2021). Frontiers in Oncology. [Link]

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  • Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. (2021). MDPI. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. (2019). Anticancer Research. [Link]

  • Pan-cancer analysis of pyrimidine metabolism reveals signaling pathways connections with chemoresistance role. (2024). bioRxiv. [Link]

  • Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. (2023). MDPI. [Link]

  • Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. (2023). MDPI. [Link]

  • EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. (2015). Clinical Cancer Research. [Link]

  • Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. (2022). European Journal of Medicinal Chemistry. [Link]

  • Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. (2020). Metabolites. [Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (2024). MDPI. [Link]

  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. (2019). Cancers. [Link]

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (2023). Biomedicines. [Link]

  • Special Issue: Studying Drug Resistance Using Cancer Cell Lines. (2023). MDPI. [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). Journal of Visualized Experiments. [Link]

  • Pyrimidine Analogs. (2001). Holland-Frei Cancer Medicine. 6th edition. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology. [Link]

  • Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs. (2021). ResearchGate. [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2024). Infection and Drug Resistance. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2024). STAR Protocols. [Link]

  • Relationship between metabolic reprogramming and drug resistance in breast cancer. (2023). Journal of Experimental & Clinical Cancer Research. [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022). Journal for Research in Applied Sciences and Biotechnology. [Link]

  • Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. (2019). ResearchGate. [Link]

  • Piperine, a Piperidine Alkaloid From Piper Nigrum Re-Sensitizes P-gp, MRP1 and BCRP Dependent Multidrug Resistant Cancer Cells. (2012). Phytomedicine. [Link]

  • Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology. (2020). American Society of Clinical Oncology Educational Book. [Link]

  • Current Status of Methods to Assess Cancer Drug Resistance. (2011). The Application of Clinical Genetics. [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. (2024). Crown Bioscience Blog. [Link]

  • Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells. (2014). Cancers. [Link]

  • Special Issue: Mechanisms of Drug Resistance in Cancer Cells. (2023). MDPI. [Link]

  • Overcoming Resistance to Tumor-Targeted and Immune-Targeted Therapies. (2021). Cancer Discovery. [Link]

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  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (2021). Frontiers in Microbiology. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules. [Link]

  • Drug Combination Shows Promise in Treatment of Nerve Sheath Tumors. (2023). Onco'Zine. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2023). Oriental University Chemistry International. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 1-(Pyrimidin-2-yl)piperidin-3-ol and Its Analogs as Novel 5-HT1A Receptor Ligands

In the landscape of contemporary medicinal chemistry, the strategic combination of privileged scaffolds to generate novel chemical entities with enhanced therapeutic potential is a cornerstone of drug discovery. The pyri...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the strategic combination of privileged scaffolds to generate novel chemical entities with enhanced therapeutic potential is a cornerstone of drug discovery. The pyrimidine and piperidine moieties are two such scaffolds, frequently incorporated into centrally acting agents due to their favorable physicochemical properties and ability to interact with a wide array of biological targets.[1][2] This guide presents a comparative analysis of the efficacy of a parent compound, 1-(Pyrimidin-2-yl)piperidin-3-ol (PYR-PIP-OH) , and a focused library of its analogs. Our investigation is centered on a plausible and compelling biological target for this chemical class: the serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) implicated in the pathophysiology of anxiety and depressive disorders.[3][4]

This document is structured to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the rationale for the analog design, present detailed experimental protocols for assessing in vitro and in vivo efficacy, and culminate in a structure-activity relationship (SAR) analysis to guide future optimization efforts.

The Rationale for Analog Design and Target Selection

The selection of the 5-HT1A receptor as the primary biological target for PYR-PIP-OH and its analogs is informed by the prevalence of pyrimidine-piperidine hybrids in compounds demonstrating affinity for serotonin and dopamine receptors.[5] The core structure of PYR-PIP-OH presents several opportunities for systematic modification to explore the chemical space around this scaffold and to modulate its interaction with the target receptor. The analogs proposed in this guide are designed to probe the effects of stereochemistry, substituent effects on the pyrimidine ring, and the nature of the hydroxyl group on the piperidine ring.

The focused library for this comparative analysis includes:

  • PYR-PIP-OH (1a): The parent compound.

  • (R)-1-(Pyrimidin-2-yl)piperidin-3-ol (1b) and (S)-1-(Pyrimidin-2-yl)piperidin-3-ol (1c): To investigate the influence of stereochemistry at the 3-position of the piperidine ring.

  • 1-(5-Chloropyrimidin-2-yl)piperidin-3-ol (2a): To explore the impact of an electron-withdrawing group on the pyrimidine ring.

  • 1-(5-Methoxypyrimidin-2-yl)piperidin-3-ol (2b): To assess the effect of an electron-donating group on the pyrimidine ring.

  • 3-Methoxy-2-(piperidin-1-yl)pyrimidine (3a): To evaluate the consequence of masking the hydroxyl group.

In Vitro Efficacy Assessment

The initial phase of our comparative analysis involves a suite of in vitro assays designed to quantify the binding affinity and functional activity of the synthesized analogs at the human 5-HT1A receptor.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

The primary determinant of a compound's potential as a receptor ligand is its binding affinity. A competitive radioligand binding assay is a robust method to determine the inhibition constant (Ki) of our test compounds for the 5-HT1A receptor.[6][7]

Experimental Protocol: 5-HT1A Radioligand Binding Assay

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT1A receptor are cultured and harvested. The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.[8]

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand ([³H]-8-OH-DPAT, a known high-affinity 5-HT1A agonist), and a range of concentrations of the test compound (or vehicle for control).

  • Incubation: The plates are incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of a non-labeled 5-HT1A ligand) from the total binding. The IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[8]

Hypothetical Comparative Binding Affinity Data

CompoundR-group (Pyrimidine)R-group (Piperidine)StereochemistryKi (nM) for 5-HT1A
1a HOHRacemic15.2
1b HOHR8.1
1c HOHS25.6
2a ClOHRacemic5.4
2b OCH₃OHRacemic22.8
3a HOCH₃Racemic45.1
Functional Assay: cAMP Accumulation

To determine whether the compounds act as agonists, antagonists, or inverse agonists at the 5-HT1A receptor, a functional assay measuring the downstream signaling cascade is essential. The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: CHO-K1 cells stably co-expressing the human 5-HT1A receptor and a cAMP-responsive biosensor (e.g., GloSensor™) are used.[9]

  • Assay Preparation: The cells are seeded in 96-well plates and incubated. Prior to the assay, the culture medium is replaced with a buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Compound Addition: The cells are treated with a range of concentrations of the test compounds. To assess antagonist activity, cells are co-incubated with the test compound and a known 5-HT1A agonist (e.g., 8-OH-DPAT).

  • Forskolin Stimulation: To measure the inhibition of cAMP production, the cells are stimulated with forskolin, a direct activator of adenylyl cyclase.

  • Signal Detection: The change in the biosensor signal (e.g., luminescence) is measured over time using a plate reader. A decrease in the forskolin-stimulated signal indicates agonistic activity at the Gi/o-coupled receptor.

  • Data Analysis: The dose-response curves are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated.

Hypothetical Comparative Functional Activity Data

CompoundFunctional ActivityEC50 / IC50 (nM)
1a Partial AgonistEC50 = 45.3
1b Partial AgonistEC50 = 22.1
1c Weak Partial AgonistEC50 = 98.7
2a Full AgonistEC50 = 12.5
2b Partial AgonistEC50 = 65.2
3a AntagonistIC50 = 150.4

In Vivo Efficacy Assessment

Based on the in vitro data, the most promising candidates are advanced to in vivo studies to evaluate their potential therapeutic effects in animal models of anxiety and depression. The compounds with the highest affinity and agonist activity, 1b and 2a , are selected for these studies.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.[11][12]

Experimental Protocol: Elevated Plus Maze

  • Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

  • Animal Acclimatization: Mice or rats are habituated to the testing room for at least one hour before the experiment.

  • Drug Administration: The test compounds (1b and 2a ) or vehicle are administered intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg) 30 minutes before the test. A positive control, such as diazepam, is also included.

  • Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The session is recorded by a video camera.

  • Data Analysis: The time spent in the open arms and the number of entries into the open and closed arms are quantified using automated tracking software. A significant increase in the time spent in the open arms is indicative of an anxiolytic effect.

Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a common behavioral despair model used to screen for antidepressant-like activity. Antidepressant drugs typically reduce the duration of immobility in this test.

Experimental Protocol: Forced Swim Test

  • Apparatus: A cylindrical container filled with water is used.

  • Drug Administration: The test compounds (1b and 2a ) or vehicle are administered i.p. at various doses 30 minutes before the test. A positive control, such as fluoxetine, is included.

  • Testing: Each mouse is placed in the water-filled cylinder for a 6-minute session. The duration of immobility during the last 4 minutes of the test is recorded.

  • Data Analysis: A significant decrease in the immobility time is interpreted as an antidepressant-like effect.

Visualizing the Workflow

experimental_workflow cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy cluster_2 SAR Analysis binding_assay Radioligand Binding Assay (5-HT1A Affinity - Ki) functional_assay cAMP Accumulation Assay (Functional Activity - EC50/IC50) binding_assay->functional_assay Select high-affinity compounds epm Elevated Plus Maze (Anxiolytic Effect) functional_assay->epm Advance promising agonists fst Forced Swim Test (Antidepressant Effect) epm->fst sar Structure-Activity Relationship fst->sar

Sources

Comparative

A Guide to Kinase Selectivity Profiling: Characterizing 1-(Pyrimidin-2-yl)piperidin-3-ol

Introduction: The Imperative of Kinase Selectivity in Drug Discovery Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes and, consequently, one of the most important tar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes and, consequently, one of the most important target classes for modern drug discovery.[1] The development of kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. However, the high degree of structural similarity within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2] A lack of selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows.[1] Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a cornerstone of a successful kinase inhibitor drug discovery program.[3]

This guide provides a framework for assessing the kinase selectivity profile of a novel chemical entity, using the hypothetical compound 1-(Pyrimidin-2-yl)piperidin-3-ol as an illustrative example. While extensive public data on this specific molecule is not available, its pyrimidine and piperidine moieties are common scaffolds in known kinase inhibitors, making it a relevant exemplar for outlining the principles and practices of kinase selectivity profiling. We will delve into the strategic considerations for panel selection, present detailed experimental protocols for a robust assay, and discuss the interpretation of the resulting data.

Compound Under Investigation: 1-(Pyrimidin-2-yl)piperidin-3-ol

  • Structure:

    • A visual representation of the chemical structure would be presented here.

  • Rationale for Kinase Inhibition Potential: The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibition. The piperidine ring provides a three-dimensional structure that can be further modified to explore deeper pockets within the kinase active site to enhance potency and selectivity.

Experimental Design: A Multi-Faceted Approach to Profiling

A comprehensive understanding of a compound's selectivity is achieved through a tiered screening approach. This typically begins with a broad panel at a single high concentration to identify initial hits, followed by dose-response studies on these hits to determine potency (IC50).

Primary Screen: Broad Kinome Panel

The initial screen of 1-(Pyrimidin-2-yl)piperidin-3-ol would be performed at a concentration of 1 µM against a large, diverse panel of kinases (e.g., >400 kinases). This provides a panoramic view of the compound's activity across the kinome. The choice of assay technology is critical. Radiometric assays, such as the ³³P-ATP filter binding assay , are often considered the gold standard due to their direct measurement of substrate phosphorylation and broad applicability.[4]

Secondary Screen: IC50 Determination

Kinases showing significant inhibition (e.g., >70% at 1 µM) in the primary screen are then selected for dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for comparing the activity of the compound against different kinases and for guiding structure-activity relationship (SAR) studies.

Illustrative Selectivity Profile of 1-(Pyrimidin-2-yl)piperidin-3-ol

Disclaimer: The following data is hypothetical and for illustrative purposes only, designed to demonstrate how a selectivity profile is presented and interpreted.

Based on our hypothetical screening, 1-(Pyrimidin-2-yl)piperidin-3-ol demonstrates potent activity against Aurora Kinase A, with moderate off-target activity against a few other kinases.

Table 1: Hypothetical Kinase Inhibition Data for 1-(Pyrimidin-2-yl)piperidin-3-ol

Kinase Target% Inhibition @ 1 µMIC50 (nM)Kinase Family
Aurora A 98% 15 Serine/Threonine Kinase
Aurora B65%250Serine/Threonine Kinase
Aurora C55%480Serine/Threonine Kinase
ABL112%>10,000Tyrosine Kinase
EGFR8%>10,000Tyrosine Kinase
SRC15%>10,000Tyrosine Kinase
ROCK145%1,200Serine/Threonine Kinase
PKA20%>5,000Serine/Threonine Kinase
CDK218%>10,000Serine/Threonine Kinase
... (additional kinases).........

This hypothetical data suggests that 1-(Pyrimidin-2-yl)piperidin-3-ol is a potent and relatively selective inhibitor of Aurora A. The selectivity over Aurora B and C is moderate, which would be a key consideration for its therapeutic application.

Visualizing Kinase Selectivity

Visual tools are invaluable for interpreting complex selectivity data. A kinome tree map provides an intuitive representation of the compound's activity against the human kinome.

G cluster_TK Tyrosine Kinases cluster_AGC AGC Family cluster_CAMK CAMK Family cluster_CMGC CMGC Family cluster_Other Other Ser/Thr Kinases EGFR EGFR ABL1 ABL1 SRC SRC PKA PKA ROCK1 ROCK1 CAMK1 CAMK1 DAPK1 DAPK1 CDK2 CDK2 GSK3B GSK3B Aurora_A Aurora A Aurora_B Aurora B Aurora_C Aurora C

Caption: Hypothetical kinome selectivity of 1-(Pyrimidin-2-yl)piperidin-3-ol.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5] It is a two-step assay that is highly sensitive and amenable to high-throughput screening.[6]

Principle of the Assay

The assay quantifies ADP produced in a kinase reaction. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts ADP to ATP and simultaneously measures the newly synthesized ATP via a luciferase/luciferin reaction. The resulting luminescence is proportional to the ADP produced and thus to the kinase activity.[7]

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor B Incubation (e.g., 60 min at RT) A->B Phosphorylation C ADP + Remaining ATP B->C D Add ADP-Glo™ Reagent (Depletes ATP) E Incubation (40 min at RT) D->E F Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase/Luciferin) E->F G Incubation (30-60 min at RT) F->G H Measure Luminescence G->H

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials
  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human Aurora A kinase

  • Kemptide (LRRASLG) as substrate

  • 1-(Pyrimidin-2-yl)piperidin-3-ol, dissolved in DMSO

  • Staurosporine (positive control inhibitor)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a luminometer plate reader

Procedure
  • Compound Preparation:

    • Prepare a serial dilution of 1-(Pyrimidin-2-yl)piperidin-3-ol in DMSO. A typical 10-point, 3-fold dilution series might start from a 1 mM stock.

    • Dilute these DMSO stocks into the kinase reaction buffer to create a 4x final concentration.

  • Kinase Reaction Setup (per well of a 384-well plate):

    • Add 2.5 µL of the 4x compound dilution to the assay plate. For controls, add 2.5 µL of 4x staurosporine (positive control) or buffer with DMSO (negative control).

    • Prepare a 2x kinase/substrate master mix. For each well, this will contain the appropriate concentration of Aurora A kinase and Kemptide substrate in kinase reaction buffer.

    • Add 5 µL of the 2x kinase/substrate mix to each well.

    • Prepare a 4x ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 2.5 µL of the 4x ATP solution to each well. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate and incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis
  • The raw luminescence data is normalized using the positive (no inhibition, 100% activity) and negative (full inhibition, 0% activity) controls.

  • The normalized data (% inhibition) is plotted against the logarithm of the inhibitor concentration.

  • An IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the kinase selectivity of a novel compound, exemplified by the hypothetical inhibitor 1-(Pyrimidin-2-yl)piperidin-3-ol. The illustrative data highlights its potential as a selective Aurora A inhibitor. The detailed ADP-Glo™ protocol provides a robust and reproducible method for obtaining quantitative potency data.

The next steps in a real-world drug discovery project would involve:

  • Orthogonal Assays: Validating the primary hits using a different assay format (e.g., a binding assay like LanthaScreen™) to rule out technology-specific artifacts.[8][9]

  • Cellular Target Engagement: Confirming that the compound can bind to its target kinase in a cellular environment.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-(Pyrimidin-2-yl)piperidin-3-ol to improve potency and selectivity.

By rigorously applying these principles of kinase selectivity profiling, researchers can make informed decisions to advance the most promising compounds toward clinical development.

References

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (2012). ACS Medicinal Chemistry Letters. [Link]

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Comparative

A Comparative Benchmarking Guide to the Potency of 1-(Pyrimidin-2-yl)piperidin-3-ol Against Known RIPK1 Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency of the novel compound 1-(Pyrimidin-2-yl)piperidin-3-ol. Our analysis positions this m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency of the novel compound 1-(Pyrimidin-2-yl)piperidin-3-ol. Our analysis positions this molecule as a putative inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and programmed cell death.[1] The structural motifs of a pyrimidine ring and a piperidine scaffold are prevalent in numerous kinase inhibitors, lending strong rationale to this hypothesis.[2][3][4]

This document outlines the scientific basis for this investigation, introduces established RIPK1 inhibitors for comparison, provides detailed experimental protocols for potency determination, and presents a clear data interpretation framework.

Scientific Rationale: Targeting RIPK1 in Disease

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a crucial node in cellular signaling pathways, governing inflammation, apoptosis, and a programmed form of necrosis known as necroptosis.[1][5] Dysregulation of RIPK1 kinase activity is implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's, inflammatory conditions, and ischemia-reperfusion injury.[6][7] This central role makes RIPK1 a highly attractive therapeutic target.

The kinase activity of RIPK1 is essential for its pro-death and inflammatory functions.[5] Inhibition of this activity can block downstream signaling cascades that lead to cell death and inflammation, offering a promising therapeutic strategy.[1] The compound of interest, 1-(Pyrimidin-2-yl)piperidin-3-ol, contains privileged structures found in other kinase inhibitors, justifying a rigorous evaluation of its potential as a novel RIPK1 inhibitor.

The Comparators: Established RIPK1 Inhibitors

To accurately benchmark the potency of a novel compound, it is essential to compare it against well-characterized inhibitors. The following molecules represent a spectrum of known RIPK1 inhibitors with varying potencies and binding modes, serving as ideal standards for comparison.

InhibitorTypeReported IC50 (Biochemical)Key Features
Necrostatin-1 (Nec-1) Allosteric (Type III)~180-490 nMThe foundational tool compound for studying RIPK1.[5][6]
RIPA-56 Type III13 nMA potent and selective inhibitor with good in vivo activity.[8]
GSK2982772 Allosteric (Type III)Data not specified, potentA clinical-stage inhibitor that binds to an allosteric pocket.[6][9]
PK68 Not Specified90 nMDemonstrates significant enhancement in activity over earlier analogs.[8]

These comparators provide a robust baseline for evaluating the relative potency of 1-(Pyrimidin-2-yl)piperidin-3-ol.

Experimental Benchmarking Workflow

A multi-tiered approach is required to comprehensively assess a compound's inhibitory potential, starting with direct enzyme inhibition and progressing to cellular target engagement.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Target Engagement A Recombinant RIPK1 Enzyme C ADP-Glo Kinase Assay (Measures ATP->ADP conversion) A->C B Test Compounds (1-(Pyrimidin-2-yl)piperidin-3-ol & Comparators) B->C D IC50 Determination (Biochemical Potency) C->D Dose-response curve I Thermal Shift Confirmation (Target Engagement) D->I Correlate Potency with Cellular Engagement E Intact Cells (e.g., HT-29, U937) F Compound Treatment E->F G Cellular Thermal Shift Assay (CETSA) F->G Heat Challenge H Quantification of Soluble RIPK1 (Western Blot or AlphaScreen) G->H H->I G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 NFkB NF-κB Activation (Survival & Inflammation) RIPK1->NFkB Kinase Independent ComplexII Complex II / Ripoptosome (FADD, Caspase-8) RIPK1->ComplexII Kinase Dependent Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome Kinase Dependent Apoptosis Apoptosis ComplexII->Apoptosis Necroptosis Necroptosis Necrosome->Necroptosis Inhibitor 1-(Pyrimidin-2-yl)piperidin-3-ol & Known Inhibitors Inhibitor->RIPK1 Inhibits Kinase Activity

Caption: Simplified TNF-α signaling pathway highlighting RIPK1's role.

As the diagram illustrates, inhibitors that block the kinase activity of RIPK1 are expected to prevent the downstream activation of apoptosis and necroptosis, which are kinase-dependent processes, without necessarily affecting the kinase-independent pro-survival signaling. [5][10]

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial characterization of 1-(Pyrimidin-2-yl)piperidin-3-ol as a putative RIPK1 inhibitor. By systematically applying the described biochemical and cellular assays and comparing the results to established benchmarks like RIPA-56 and Necrostatin-1, researchers can generate the high-quality, reproducible data necessary for informed decision-making in a drug discovery program. Positive results from these assays would warrant progression to more complex cellular models of RIPK1-mediated disease and subsequent in vivo efficacy studies.

References

  • Advances in RIPK1 kinase inhibitors - PMC - PubMed Central - NIH. (2022-09-28). Available at: [Link]

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  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01). Available at: [Link]

  • RIPK1 Kinase Assay Kit - BPS Bioscience. Available at: [Link]

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  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects - PMC - NIH. (2020-11-09). Available at: [Link]

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  • N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed. (2018-12-15). Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. (2022-07-17). Available at: [Link]

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  • (PDF) Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications - ResearchGate. (2024-12-19). Available at: [Link]

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - Frontiers. (2023-04-06). Available at: [Link]

  • What are RIPK1 inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). Available at: [Link]

  • (PDF) Detection of Receptor-interacting Kinase 1 (RIPK1) Activity with the Transcreener® ADP 2 Kinase Assay - ResearchGate. (2025-10-15). Available at: [Link]

  • Caspase inhibition prolongs inflammation by promoting a signaling complex with activated RIPK1 | Journal of Cell Biology | Rockefeller University Press. (2021-04-29). Available at: [Link]

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  • Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed. Available at: [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of LRRK2 Inhibitors: A Case Study with 1-(Pyrimidin-2-yl)piperidin-3-ol

Disclaimer: The compound 1-(Pyrimidin-2-yl)piperidin-3-ol is not extensively characterized in publicly available literature. To fulfill the structural and scientific requirements of this guide, this document presents a r...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 1-(Pyrimidin-2-yl)piperidin-3-ol is not extensively characterized in publicly available literature. To fulfill the structural and scientific requirements of this guide, this document presents a realistic, hypothetical case study. The compound is designated "LRRK2-PMP-3" and is evaluated as a novel inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a clinically relevant target for Parkinson's Disease. Data are illustrative and benchmarked against the well-characterized LRRK2 inhibitor, MLi-2, using established experimental protocols.

Executive Summary

Mutations that enhance the kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic cause of Parkinson's Disease (PD).[1] Consequently, the inhibition of LRRK2 is a promising therapeutic strategy.[2] This guide provides a comparative analysis of a novel investigational compound, 1-(Pyrimidin-2-yl)piperidin-3-ol (herein "LRRK2-PMP-3"), and a well-established tool compound, MLi-2. We bridge the critical gap between biochemical potency and cellular activity (in vitro) and the subsequent pharmacodynamic response and therapeutic potential in a living system (in vivo). Through a detailed examination of experimental data and methodologies, this guide illustrates the crucial steps in profiling a novel kinase inhibitor and contextualizes its potential within the current landscape of LRRK2-targeted drug discovery.

Introduction: The Rationale for LRRK2 Inhibition

Parkinson's Disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons.[1] Pathogenic mutations in the LRRK2 gene, such as the common G2019S variant, lead to increased kinase activity, which is believed to contribute to disease pathogenesis through mechanisms including disrupted lysosomal function, altered cytoskeletal dynamics, and neuroinflammation.[1][3] LRRK2 kinase inhibition is therefore hypothesized to be a disease-modifying intervention.[1]

The development of potent and selective LRRK2 inhibitors is a primary focus of PD research. An ideal inhibitor must not only exhibit high biochemical potency but also demonstrate target engagement in relevant cellular models, possess favorable pharmacokinetic properties allowing for central nervous system (CNS) exposure, and elicit a measurable pharmacodynamic effect in vivo.

This guide compares our novel compound, LRRK2-PMP-3 , with MLi-2 , a gold-standard inhibitor known for its high potency and selectivity.[4] The piperidine scaffold present in LRRK2-PMP-3 is a privileged structure in medicinal chemistry, often conferring favorable metabolic stability and pharmacokinetic properties.[5]

Comparative In Vitro Efficacy Profile

The initial assessment of a kinase inhibitor involves quantifying its direct interaction with the target enzyme and its effect on the kinase's activity within a cellular context.

Biochemical Potency: Direct Target Inhibition

We first assessed the direct inhibitory potential of LRRK2-PMP-3 and MLi-2 against purified, recombinant LRRK2 (G2019S mutant) kinase.

  • Experimental Rationale: A biochemical assay isolates the enzyme from cellular complexity, providing a direct measure of a compound's ability to inhibit kinase activity. The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) method that measures the displacement of a fluorescent tracer from the kinase's ATP-binding site, providing a sensitive readout of inhibitor binding.[6][7]

Table 1: Biochemical Inhibition of LRRK2 (G2019S)

Compound Assay Format IC50 (nM)
LRRK2-PMP-3 LanthaScreen™ Binding 5.2

| MLi-2 | LanthaScreen™ Binding | 0.8[8][9] |

  • Interpretation: LRRK2-PMP-3 demonstrates potent, single-digit nanomolar inhibition of LRRK2. While MLi-2 remains the more potent agent in this direct binding assay, the high potency of LRRK2-PMP-3 establishes it as a promising candidate for further characterization.

Cellular Potency: Target Engagement in a Physiological Context

Potent biochemical inhibition must translate to activity in a cellular environment. We evaluated the ability of each compound to inhibit LRRK2 kinase activity in HEK293T cells overexpressing the LRRK2-G2019S mutant.

  • Experimental Rationale: LRRK2 autophosphorylates at serine 935 (pSer935) as a downstream consequence of its kinase activity; inhibition of the kinase domain leads to rapid dephosphorylation at this site.[10] Measuring the reduction of pSer935-LRRK2 via Western blot is a well-established and reliable method for quantifying cellular target engagement.[10][11]

Table 2: Cellular Inhibition of LRRK2 Phosphorylation

Compound Cell Line Biomarker IC50 (nM)
LRRK2-PMP-3 HEK293T (G2019S-LRRK2) pSer935-LRRK2 12.5

| MLi-2 | HEK293T (G2019S-LRRK2) | pSer935-LRRK2 | 1.4[8][9] |

  • Interpretation: LRRK2-PMP-3 effectively inhibits LRRK2 kinase activity in a cellular model, albeit with a rightward shift in potency compared to its biochemical IC50. This "biochemical-to-cellular shift" is expected and can be attributed to factors like cell membrane permeability and intracellular ATP competition. The compound's cellular potency remains in a favorable low-nanomolar range, confirming its ability to engage the target in a complex biological system.

Comparative In Vivo Efficacy Profile

Successful in vivo efficacy requires that a compound reaches its target tissue at a sufficient concentration to engage the target and produce a biological effect, without undue toxicity.

Pharmacokinetics & CNS Exposure
  • Experimental Rationale: For a neurodegenerative disease target, achieving adequate brain exposure is critical. We performed a pharmacokinetic study in C57BL/6 mice following a single oral dose (10 mg/kg) to determine key parameters, including the brain-to-plasma ratio. Rodent models are widely used for LRRK2 studies due to high sequence homology with the human protein.

Table 3: Key Pharmacokinetic Parameters in Mice (10 mg/kg, p.o.)

Compound Cmax (Plasma, ng/mL) Tmax (hr) AUC (Plasma, ng·h/mL) Brain-to-Plasma Ratio (4 hr)
LRRK2-PMP-3 850 1.0 4250 0.9

| MLi-2 | 920 | 0.5 | 4500 | 1.1 |

  • Interpretation: LRRK2-PMP-3 exhibits excellent oral absorption and systemic exposure, comparable to MLi-2. Critically, its brain-to-plasma ratio of nearly 1.0 indicates efficient penetration of the blood-brain barrier, a prerequisite for a CNS-targeted therapeutic.[3]

In Vivo Target Engagement & Pharmacodynamics
  • Experimental Rationale: To confirm that LRRK2-PMP-3 engages its target in the brain, we administered the compound to mice and measured the level of pSer935-LRRK2 in brain tissue lysates. This serves as the critical in vivo pharmacodynamic (PD) biomarker, linking drug exposure to a biological response.[10]

Table 4: In Vivo LRRK2 Inhibition in Mouse Brain

Compound Dose (mg/kg, p.o.) Time Point % Inhibition of pSer935-LRRK2 (Brain)
LRRK2-PMP-3 10 4 hours 85%

| MLi-2 | 10 | 4 hours | 92% |

  • Interpretation: A single oral dose of LRRK2-PMP-3 resulted in robust (>80%) inhibition of LRRK2 kinase activity in the brain.[12] This powerful demonstration of in vivo target engagement validates the translation of its in vitro potency and favorable pharmacokinetics into a meaningful biological effect within the target organ.

Visualization of Key Workflows & Pathways

Signaling & Measurement

The following diagram illustrates the central principle of LRRK2 inhibition and its measurement. Active LRRK2 phosphorylates downstream substrates like Rab10 and maintains phosphorylation at Ser935. An inhibitor blocks this activity, leading to a measurable decrease in both pRab10 and pSer935 levels.

G cluster_0 Cellular Environment LRRK2_active Active LRRK2 Kinase LRRK2_inactive Inactive LRRK2 LRRK2_active->LRRK2_inactive pSer935 pSer935-LRRK2 (Biomarker) LRRK2_active->pSer935 Maintains Phosphorylation Rab10 Rab10 (Substrate) LRRK2_active->Rab10 Phosphorylates pRab10 pThr73-Rab10 (Functional Readout) Rab10->pRab10 Inhibitor LRRK2-PMP-3 or MLi-2 Inhibitor->LRRK2_active Binds & Inhibits

Caption: LRRK2 Inhibition and Biomarker Modulation.

Experimental Workflow

The process from compound testing to data analysis follows a logical, multi-step workflow designed to validate findings at each stage.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment biochem Biochemical Assay (LanthaScreen™) IC50 Determination cell Cell-Based Assay (Western Blot for pSer935) Cellular IC50 biochem->cell Confirms Cellular Activity pk Pharmacokinetics (Mouse, Oral Dosing) Brain Penetration cell->pk Proceed if Potent & Cell-Permeable pd Pharmacodynamics (Brain Lysate Analysis) In Vivo Target Engagement pk->pd Links Exposure to Effect

Caption: Workflow for LRRK2 Inhibitor Characterization.

Detailed Experimental Methodologies

LanthaScreen™ Eu Kinase Binding Assay
  • Principle: This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the LRRK2 kinase.[6][13]

  • Protocol:

    • Prepare a 10-point, 4-fold serial dilution of LRRK2-PMP-3 and MLi-2 in kinase buffer.[6]

    • In a 384-well plate, add 5 µL of the test compound dilutions.

    • Add 5 µL of a mixture containing LRRK2-GFP kinase and LanthaScreen™ Eu-anti-GFP antibody.[6]

    • Add 5 µL of Kinase Tracer 236.[6]

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled microplate reader (e.g., BMG PHERAstar), measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the emission ratio and plot against compound concentration to determine the IC50 value.

Cellular pSer935-LRRK2 Western Blot Assay
  • Principle: This immunoassay quantifies the level of phosphorylated LRRK2 at Serine 935 in cell lysates following treatment with an inhibitor.[14]

  • Protocol:

    • Seed HEK293T cells stably overexpressing G2019S-LRRK2 in 12-well plates.

    • Treat cells with a serial dilution of LRRK2-PMP-3 or MLi-2 for 2 hours.[11]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Clarify lysates by centrifugation at 17,000 x g for 15 minutes at 4°C.[14]

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on a NuPAGE 3-8% Tris-Acetate gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies: anti-pSer935-LRRK2 (e.g., Abcam) and anti-total LRRK2 (e.g., Abcam).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band densities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal. Plot the normalized values to determine the IC50.

Discussion & Conclusion

This guide provides a framework for the comparative evaluation of novel kinase inhibitors, using the LRRK2-targeting compound 1-(Pyrimidin-2-yl)piperidin-3-ol (LRRK2-PMP-3) as a case study against the benchmark inhibitor, MLi-2.

Our findings demonstrate that LRRK2-PMP-3 is a highly potent inhibitor of LRRK2. It displays single-digit nanomolar potency in biochemical assays and effectively engages its target in cellular models with low-nanomolar IC50 values. Crucially, this in vitro efficacy translates into a robust in vivo pharmacodynamic response. The compound exhibits favorable oral pharmacokinetics and achieves significant brain penetration, leading to substantial inhibition of LRRK2 kinase activity in the CNS.

While MLi-2 shows superior potency in direct biochemical and cellular assays, the overall profile of LRRK2-PMP-3 is highly encouraging. Its strong performance across both in vitro and in vivo platforms validates it as a promising chemical scaffold for further optimization. Future studies should focus on comprehensive selectivity profiling against a broad panel of kinases to ensure a clean off-target profile and long-term in vivo studies in PD animal models to assess therapeutic efficacy and safety.[15][16]

The systematic approach outlined here—bridging biochemistry, cell biology, and in vivo pharmacology—is fundamental to the successful discovery and development of next-generation therapeutics for neurodegenerative diseases.

References

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Comparative

A Comparative Pharmacokinetic Guide: Evaluating 1-(Pyrimidin-2-yl)piperidin-3-ol and its Prodrugs for Enhanced Therapeutic Delivery

This guide provides a comprehensive framework for evaluating the pharmacokinetic differences between a parent drug, exemplified by the hypothetical compound 1-(Pyrimidin-2-yl)piperidin-3-ol, and its corresponding prodrug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the pharmacokinetic differences between a parent drug, exemplified by the hypothetical compound 1-(Pyrimidin-2-yl)piperidin-3-ol, and its corresponding prodrugs. To illustrate these principles with concrete data, we will use the well-documented pair of ganciclovir (the active antiviral agent) and its L-valyl ester prodrug, valganciclovir. This approach offers a robust, data-supported template for researchers and drug development professionals to apply to their own compounds of interest.

The primary challenge with many orally administered drugs, including ganciclovir, is poor bioavailability, which necessitates frequent, high-dose regimens or intravenous administration, leading to decreased patient compliance and increased healthcare costs.[1] Prodrug strategies are a cornerstone of modern pharmaceutical development, designed to overcome these limitations by transiently modifying the active pharmaceutical ingredient (API) to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Valganciclovir was developed to enhance the oral bioavailability of ganciclovir.[2][3] It is an L-valyl ester prodrug of ganciclovir that, after oral administration, is rapidly and extensively hydrolyzed to the active ganciclovir by intestinal and hepatic esterases.[1][4][5][6] This guide will delve into the critical pharmacokinetic parameters that differentiate a parent drug from its prodrug, the experimental methodologies required for their evaluation, and the interpretation of the resulting data.

I. The Prodrug Advantage: A Mechanistic Overview

The fundamental principle of a prodrug is to mask certain physicochemical properties of the parent drug that hinder its absorption and then, following administration, to undergo a predictable chemical or enzymatic conversion to release the active drug. In the case of valganciclovir, the addition of a valine ester moiety increases its affinity for the peptide transporter 1 (PEPT1) in the intestinal tract, significantly enhancing its absorption compared to ganciclovir, which relies on passive diffusion.

Metabolic Conversion Pathway

The conversion of the prodrug to the active drug is a critical step that dictates the overall pharmacokinetic profile. For valganciclovir, this conversion is highly efficient.

G cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal_vein Portal Vein Valganciclovir Valganciclovir PEPT1 PEPT1 Valganciclovir->PEPT1 PEPT1-mediated uptake Esterases Esterases Ganciclovir_active Ganciclovir (Active) Esterases->Ganciclovir_active Hydrolysis Ganciclovir_circulating Ganciclovir to Systemic Circulation Ganciclovir_active->Ganciclovir_circulating

Caption: Metabolic conversion of valganciclovir to ganciclovir.

II. Comparative Pharmacokinetic Parameters: Valganciclovir vs. Ganciclovir

The success of a prodrug strategy is quantified by comparing the pharmacokinetic parameters of the prodrug-derived active molecule with those of the parent drug administered directly. The following table summarizes key data from clinical studies comparing oral valganciclovir to oral and intravenous ganciclovir.

Pharmacokinetic ParameterOral Valganciclovir (yields Ganciclovir)Oral GanciclovirIntravenous Ganciclovir
Bioavailability ~60%[1][2][7][8]<10%[2][7]100% (by definition)
Peak Plasma Concentration (Cmax) of Ganciclovir 2.98 ± 0.77 µg/mL[9]0.47 ± 0.17 µg/mL[9]Not directly comparable
Time to Peak Concentration (Tmax) of Ganciclovir 1.0 ± 0.3 hours[9]2.2 ± 1.0 hours[9]End of infusion
Area Under the Curve (AUC) of Ganciclovir Significantly higher than oral ganciclovir[9]3.8 ± 1.2 µg-h/mL (1000 mg dose)[9]25.1 ± 3.8 µg-h/mL (5 mg/kg dose)[9]
Elimination Half-life (t½) of Ganciclovir ~4 hours (normal renal function)[5]~2.4 hours[2][7]~4 hours

III. Experimental Design for Pharmacokinetic Evaluation

A robust experimental design is crucial for accurately assessing the pharmacokinetic differences between a parent drug and its prodrugs. A crossover, single-dose study is a common and effective design.

Experimental Workflow

G cluster_study_design Study Design cluster_pk_sampling Pharmacokinetic Sampling cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis cluster_washout Washout Period cluster_crossover Crossover A Subject Recruitment & Screening B Randomization into Treatment Arms A->B C1 Arm 1: Administer Prodrug B->C1 C2 Arm 2: Administer Parent Drug B->C2 D Serial Blood Sampling at Pre-defined Timepoints C1->D I Sufficient time for complete drug elimination C2->D E LC-MS/MS Analysis of Plasma Samples for Parent Drug & Prodrug Concentrations D->E F Pharmacokinetic Modeling (e.g., Non-compartmental analysis) E->F G Calculation of PK Parameters (Cmax, Tmax, AUC, t½) F->G H Statistical Comparison of Parameters G->H H->I J1 Arm 1 receives Parent Drug I->J1 J2 Arm 2 receives Prodrug I->J2 J1->D Repeat PK Sampling J2->D Repeat PK Sampling

Caption: Crossover study design for pharmacokinetic comparison.

Detailed Experimental Protocols

1. In Vivo Bioavailability Study in an Animal Model (e.g., Beagle Dogs)

  • Rationale: To determine the absolute and relative bioavailability of the parent drug and prodrug in a preclinical model.

  • Protocol:

    • Animal Selection and Acclimatization: Select healthy adult beagle dogs and acclimatize them to the laboratory conditions for at least one week.

    • Dosing:

      • Group 1 (IV Parent Drug): Administer the parent drug intravenously at a specific dose (e.g., 5 mg/kg) to determine the absolute bioavailability.

      • Group 2 (Oral Parent Drug): Administer the parent drug orally at a higher dose (e.g., 20 mg/kg).

      • Group 3 (Oral Prodrug): Administer the prodrug orally at a dose molar-equivalent to the oral parent drug.

    • Blood Sampling: Collect blood samples (e.g., 2 mL) from the jugular vein into tubes containing an anticoagulant at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

    • Bioanalysis: Quantify the concentrations of the parent drug and prodrug in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t½) using non-compartmental analysis. The absolute bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

2. In Vitro Metabolic Stability Assay using Human Liver Microsomes

  • Rationale: To assess the rate of metabolism of the prodrug and parent drug and to identify the primary metabolizing enzymes.

  • Protocol:

    • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes, NADPH regenerating system, and phosphate buffer.

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation of Reaction: Add the test compound (parent drug or prodrug) to the mixture to initiate the metabolic reaction.

    • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

    • Sample Processing: Centrifuge the samples to precipitate the proteins.

    • LC-MS/MS Analysis: Analyze the supernatant to determine the concentration of the remaining parent compound.

    • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line gives the rate constant of metabolism, from which the in vitro half-life can be calculated.

IV. Conclusion and Future Directions

The case of valganciclovir and ganciclovir provides a compelling example of how a well-designed prodrug can overcome the pharmacokinetic limitations of a parent compound, leading to a more effective and patient-friendly therapeutic option.[3][9] The significant improvement in oral bioavailability of ganciclovir when administered as valganciclovir underscores the power of this approach.[1][2][7][9]

For researchers working with 1-(Pyrimidin-2-yl)piperidin-3-ol and its prodrugs, the methodologies and comparative data presented in this guide offer a clear roadmap for a comprehensive pharmacokinetic evaluation. By systematically assessing parameters such as bioavailability, metabolic stability, and plasma concentration profiles, drug development professionals can make informed decisions about lead candidate selection and optimization. Future studies should also consider the potential for food effects on absorption, as this can be a critical factor in the clinical use of orally administered drugs.[2][7]

V. References

  • Jung, D., & Dorr, A. (1999). Single-dose pharmacokinetics of valganciclovir in HIV- and CMV-seropositive subjects. Journal of Clinical Pharmacology, 39(8), 800-804. [Link]

  • Pacifici, G. M. (2021). Clinical Pharmacology of Ganciclovir and Valganciclovir in Infants and Children. Journal of Drug Design and Research, 8(2), 1085. [Link]

  • Perrottet, N., et al. (2019). Population Pharmacokinetics of Ganciclovir after Valganciclovir Treatment in Children with Renal Transplant. Antimicrobial Agents and Chemotherapy, 63(12), e00898-19. [Link]

  • JSciMed Central. (2021). Clinical Pharmacology of Ganciclovir and Valganciclovir in Infants and Children. [Link]

  • Einsele, H., et al. (2006). Oral valganciclovir leads to higher exposure to ganciclovir than intravenous ganciclovir in patients following allogeneic stem cell transplantation. Blood, 107(7), 3002-3008. [Link]

  • Therapeutics Initiative. (2010). Ganciclovir and valganciclovir for the preemptive treatment of CMV in adult patients who have undergone allogeneic stem cell transplantation. [Link]

  • American Society for Microbiology. (n.d.). Pharmacokinetics of Oral Valganciclovir and Intravenous Ganciclovir Administered to Prevent Cytomegalovirus Disease in an Adult Small-Intestine Transplant Recipient. Antimicrobial Agents and Chemotherapy, 47(7), 2355-2357. [Link]

  • Study.com. (n.d.). Valganciclovir, marketed as Valcyte, is an antiviral agent used for the treatment of cytomegalovirus. [Link]

  • Wikipedia. (n.d.). Valganciclovir. [Link]

  • Winston, D. J., et al. (2003). Pharmacokinetics of Ganciclovir after Oral Valganciclovir versus Intravenous Ganciclovir in Allogeneic Stem Cell Transplant Patients with Graft-versus-Host Disease of the Gastrointestinal Tract. Biology of Blood and Marrow Transplantation, 9(10), 635-639. [Link]

  • Pescovitz, M. D., et al. (2000). Pharmacokinetics of valganciclovir and ganciclovir following multiple oral dosages of valganciclovir in HIV- and CMV-seropositive volunteers. Clinical Therapeutics, 22(12), 1471-1482. [Link]

  • American Society for Microbiology. (2015). Population Pharmacokinetics of Intravenous Ganciclovir and Oral Valganciclovir in a Pediatric Population To Optimize Dosing Regimens. Antimicrobial Agents and Chemotherapy, 59(8), 4597-4605. [Link]

  • Creative Diagnostics. (n.d.). Animal Modeling Services for Antiviral Testing. [Link]

  • Curran, M., & Faulds, D. (2001). Valganciclovir. Drugs, 61(8), 1145-1150. [Link]

  • U.S. Food and Drug Administration. (2024). Draft Guidance on Valganciclovir Hydrochloride. [Link]

  • Swan, S. K., et al. (1997). Ganciclovir absolute bioavailability and steady-state pharmacokinetics after oral administration of two 3000-mg/d dosing regimens in human immunodeficiency virus- and cytomegalovirus-seropositive patients. Clinical Infectious Diseases, 24(2), 240-241. [Link]

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100918. [Link]

  • Denys, S., et al. (2012). Experimental determination of the oral bioavailability and bioaccessibility of lead particles. Environmental Health, 11(1), 87. [Link]

  • Smee, D. F., & Tarbet, E. B. (2014). Influenza antivirals and animal models. Antiviral Research, 108, 94-106. [Link]

  • U.S. Food and Drug Administration. (2010). Valganciclovir Clinical PREA. [Link]

  • MSD Veterinary Manual. (n.d.). Overview of Antiviral Agents Used in Animals. [Link]

  • MDPI. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. Applied Sciences, 9(18), 3878. [Link]

  • Patsnap. (2024). What is the mechanism of Valganciclovir Hydrochloride? [Link]

  • DailyMed. (2016). Valganciclovir Tablet, USP HIGHLIGHTS OF PRESCRIBING INFORMATION. [Link]

  • Frontiers. (2022). Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans. Frontiers in Pharmacology, 13, 894002. [Link]

  • Therapeutic Goods Administration (TGA). (2016). AusPAR Attachment 1: Product Information for Valganciclovir. [Link]

  • ClinicalTrials.gov. (2020). Bioequivalence Study Protocol. [Link]

  • Clinical Info HIV.gov. (n.d.). Valganciclovir FDA Label. [Link]

  • ResearchGate. (2019). In vitro test methods for metabolite identification: A review. [Link]

  • U.S. Food and Drug Administration. (2022). Bioequivalence Studies for Generic Drug Development. [Link]

  • PubMed. (2024). Preclinical animal models to evaluate therapeutic antiviral antibodies. [Link]

  • Federal Register. (2000). Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. [Link]

  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies. [Link]

  • U.S. Food and Drug Administration. (2008). Valganciclovir Clinpharm1 PREA. [Link]

  • PubMed Central. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-(Pyrimidin-2-yl)piperidin-3-ol: A Proactive Approach to Laboratory Safety

Foreword: As researchers and developers, we frequently work with novel compounds whose toxicological profiles are not yet fully characterized. 1-(Pyrimidin-2-yl)piperidin-3-ol is one such molecule.

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As researchers and developers, we frequently work with novel compounds whose toxicological profiles are not yet fully characterized. 1-(Pyrimidin-2-yl)piperidin-3-ol is one such molecule. In these situations, scientific prudence dictates a proactive, rather than reactive, approach to safety. We do not wait for an adverse event to define our handling protocols. Instead, we analyze the molecule's structure, understand the hazards of its constituent parts, and implement a robust safety plan that assumes a significant hazard potential. This guide is built on that principle. It is not merely a list of rules but a framework for risk assessment and control, designed to protect you, your colleagues, and the integrity of your research.

Hazard Analysis by Structural Analogy

Without a specific Safety Data Sheet (SDS) for 1-(Pyrimidin-2-yl)piperidin-3-ol, we must deduce its potential hazards by examining its chemical architecture. The molecule is a composite of two key heterocyclic systems—piperidine and pyrimidine—with a hydroxyl functional group.

  • Piperidine Moiety: The saturated heterocyclic amine, piperidine, is well-documented as a hazardous substance. It is flammable, corrosive, and exhibits significant toxicity.[1][2] Direct contact can cause severe skin burns and eye damage, and it is toxic if inhaled, swallowed, or absorbed through the skin.[1][3]

  • Pyrimidine Moiety: Pyrimidine and its derivatives are foundational in many biologically active compounds. While pyrimidine itself is primarily a flammability hazard[4], functionalized pyrimidines can present more complex toxicological profiles. For instance, related structures like 2-(1-Piperazinyl)pyrimidine are known to be harmful if swallowed, cause severe skin burns and eye damage, and may lead to respiratory irritation.[5]

  • Piperidin-3-ol Substructure: The hydroxylated piperidine ring, as seen in (S)-Piperidin-3-ol, is known to cause serious eye irritation and may trigger allergic skin reactions (sensitization).[6]

This structural deconstruction leads us to a Presumed Hazard Profile for 1-(Pyrimidin-2-yl)piperidin-3-ol, which should guide all handling procedures.

Structural ComponentKnown HazardsGHS Hazard Statements (Examples)Source(s)
Piperidine Flammable liquid, Acutely toxic (oral, dermal, inhalation), Causes severe skin burns and eye damage.H225, H302, H311, H330, H314[1][2][7]
Pyrimidine Flammable liquid and solid.H228[4]
Piperidin-3-ol Causes serious eye irritation, May cause an allergic skin reaction.H319, H317[6][8]
Related Pyrimidine Derivatives Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.H302, H314, H335[5]

The Hierarchy of Controls: Engineering First

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard, not the first line of defense. The most effective way to ensure safety is to minimize exposure potential through robust engineering controls.

  • Primary Engineering Control: All handling of 1-(Pyrimidin-2-yl)piperidin-3-ol, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood.[9] This primary control contains vapors and aerosols, preventing inhalation, which is a critical route of exposure for toxic compounds.[10][11]

  • Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.

Mandatory Personal Protective Equipment (PPE) Protocol

When engineering controls are in place, the following PPE is required to manage the risk of direct contact from splashes or spills.

Eye and Face Protection

Given the high probability of severe eye damage based on the parent structures, standard safety glasses are insufficient.[1][5]

  • Minimum Requirement: Wear well-fitting chemical splash goggles that conform to ANSI Z87.1 standards.[12]

  • Recommended for High-Risk Operations: When handling larger quantities (>1 g) or performing operations with a higher splash potential (e.g., transfers, filtration), supplement goggles with a full-face shield.[2][12] This provides a secondary layer of protection for the entire face.

Skin and Body Protection

Dermal contact is a significant exposure risk.[2][10] Your protection must be comprehensive.

  • Gloves: Since no specific chemical resistance data is available for 1-(Pyrimidin-2-yl)piperidin-3-ol, a cautious approach is necessary.

    • Protocol: Use double-gloved hands. The inner glove provides a second barrier in case the outer glove is breached.

    • Material: Nitrile gloves are a suitable starting point for incidental contact.[13]

    • Practice: Gloves must be inspected for tears or pinholes before each use.[11] After handling the compound, remove the outer glove using a technique that avoids touching its outer surface with your bare skin. Wash hands thoroughly after all work is complete, even after wearing gloves.[14]

  • Laboratory Gown/Coat: A standard cotton lab coat is inadequate.

    • Requirement: Wear a chemical-resistant laboratory coat or gown with long sleeves and a secure closure (snaps or zipper).[4] Ensure it is fully fastened.

  • Personal Attire: Do not wear shorts, skirts, or open-toed shoes in the laboratory.[12] Long pants and fully enclosed, chemical-resistant footwear are mandatory to protect your skin.

Respiratory Protection

A chemical fume hood is the primary method for respiratory protection. However, in specific scenarios, supplementary respiratory protection may be required.

  • When to Consider:

    • Spill Cleanup: For a significant spill outside of a fume hood.

    • Engineering Control Failure: If the fume hood is not functioning correctly.

    • Handling Powders: If the compound is a fine powder and weighing operations cannot be fully contained, generating dust.

  • Selection: If a risk assessment determines a respirator is necessary, use a NIOSH-approved respirator. For powders, a surgical N-95 respirator may be sufficient.[15] For potential vapors from a spill, an air-purifying respirator with organic vapor cartridges would be more appropriate. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit-testing.[13][15]

Procedural Guidance: Workflow for Safe Handling

A disciplined, step-by-step process for donning and doffing PPE is critical to prevent cross-contamination.

Step-by-Step PPE & Handling Protocol
  • Preparation: Before entering the lab, ensure long pants and closed-toe shoes are worn. Tie back long hair.[16]

  • Inspect: Gather all necessary PPE and inspect each item (especially gloves) for damage.

  • Donning Sequence (Putting On): i. Put on the inner pair of nitrile gloves. ii. Don the chemical-resistant lab coat, ensuring it is fully fastened. iii. Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat. iv. Don chemical splash goggles. v. Don the face shield if the procedure warrants it.

  • Chemical Handling: Perform all work within a certified chemical fume hood.

  • Post-Handling Decontamination: Before leaving the fume hood, decontaminate any equipment. Wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) if permissible, and dispose of the wipe as hazardous waste.

  • Doffing Sequence (Taking Off) - At the lab exit or designated area: i. Remove the face shield (if used). ii. Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container. iii. Remove the lab coat by rolling it outwards, containing any potential surface contamination. Place it in a designated receptacle for laundering or disposal. iv. Remove goggles. v. Remove the inner pair of gloves using the same careful technique as before. vi. Wash hands thoroughly with soap and water. [14]

PPE Selection & Use Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE (in sequence) cluster_work Operational Phase cluster_doffing Doffing PPE (in sequence) A Assess Risks: - Quantity of Compound - Splash/Aerosol Potential - Duration of Task B Verify Engineering Controls: Is Chemical Fume Hood ON and Functioning? A->B C 1. Inner Gloves B->C Proceed if YES D 2. Chemical-Resistant Gown C->D E 3. Outer Gloves (over cuffs) D->E F 4. Chemical Splash Goggles E->F G 5. Face Shield (if needed) F->G H Perform All Work Inside Fume Hood G->H I 1. Decontaminate/Remove Outer Gloves H->I Work Complete J 2. Remove Gown/Coat I->J K 3. Remove Goggles/Face Shield J->K L 4. Remove Inner Gloves K->L M 5. WASH HANDS L->M

Caption: Workflow for PPE selection, donning, use, and doffing when handling hazardous chemicals.

Waste Disposal Plan

All materials that come into contact with 1-(Pyrimidin-2-yl)piperidin-3-ol must be treated as hazardous waste. Never dispose of this chemical or its contaminated materials in standard trash or down the drain.[17]

  • Solid Waste: This includes contaminated gloves, bench paper, wipes, and any disposable equipment. Collect these items in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a sealed, properly labeled, and chemical-resistant hazardous waste container.

  • Disposal Protocol: Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste. It is often required to use a licensed disposal company.[17]

By adhering to this comprehensive guide, you build a culture of safety that extends beyond this specific compound, ensuring a secure and productive research environment.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl Roth. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Penta Manufacturing Company. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Acros Organics. (2011, December 15). Safety Data Sheet: 2-(1-Piperazinyl)pyrimidine. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents. Pharmaceuticals. Retrieved from [Link]

  • Tashkent Institute of Chemical Technology. (n.d.). Guidelines and Laboratory Protocols of Organic Chemistry. Retrieved from [Link]

  • Baran Lab. (2021, May 20). 2021 Heterocyclic chemistry - Lecture 15. YouTube. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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